PSI-7409 tetrasodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12FN2Na4O14P3 |
|---|---|
Molecular Weight |
588.09 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16FN2O14P3.4Na/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,7-,8-,10-;;;;/m1..../s1 |
InChI Key |
MEVRFPOAFPAGDY-DLULJLDFSA-J |
Origin of Product |
United States |
Foundational & Exploratory
The Active Metabolite of Sofosbuvir: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection, is a prodrug that requires intracellular conversion to its pharmacologically active form. This technical guide provides an in-depth exploration of the active metabolite of sofosbuvir, its formation, mechanism of action, and key pharmacological data. Detailed experimental protocols and visual representations of the metabolic and signaling pathways are included to support research and development in the field of antiviral therapeutics.
The Active Metabolite: GS-461203
The active metabolite of sofosbuvir is the uridine nucleotide analog triphosphate, GS-461203 (also known as 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate).[1][2][3] This molecule acts as a potent and specific inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the key enzyme responsible for the replication of the viral genome.[3][4] Sofosbuvir itself does not possess antiviral activity and must undergo a multi-step metabolic activation process within hepatocytes to yield GS-461203.[4]
Metabolic Activation Pathway
The intracellular conversion of sofosbuvir to its active triphosphate form, GS-461203, is a highly efficient process occurring predominantly in the liver. This pathway involves several key enzymatic steps:
-
Hydrolysis of the Carboxylate Ester: The initial step is the hydrolysis of the carboxylate ester moiety of sofosbuvir. This reaction is catalyzed by human cathepsin A (CatA) and carboxylesterase 1 (CES1).[5]
-
Cleavage of the Phosphoramidate Moiety: Following ester hydrolysis, the phosphoramidate bond is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1). This step results in the formation of the monophosphate intermediate.
-
Sequential Phosphorylation: The monophosphate intermediate is then sequentially phosphorylated by cellular kinases. Uridine-monophosphate-cytidine-monophosphate kinase (UMP-CMPK) catalyzes the formation of the diphosphate, and nucleoside-diphosphate kinase (NDPK) subsequently generates the active triphosphate, GS-461203.
Dephosphorylation of the monophosphate intermediate leads to the formation of the nucleoside metabolite GS-331007 , which is pharmacologically inactive.[5] GS-331007 is the major circulating metabolite of sofosbuvir in plasma and is primarily eliminated through the kidneys.[6][7]
Mechanism of Action
The active metabolite, GS-461203, acts as a chain terminator during HCV RNA synthesis. By mimicking the natural uridine triphosphate substrate, it is incorporated into the nascent viral RNA strand by the NS5B polymerase. Upon incorporation, the 2'-methyl group of GS-461203 sterically hinders the addition of the next nucleotide, effectively halting further elongation of the RNA chain and preventing viral replication.[3]
Quantitative Pharmacological Data
Table 1: In Vitro Activity of GS-461203
| Parameter | HCV Genotype | Value (μM) | Assay System |
| IC50 | 1b, 2a, 3a, 4a | 0.7 - 2.6 | Recombinant NS5B Polymerase Assay |
Table 2: Pharmacokinetic Parameters of Sofosbuvir and its Metabolites (Single 400 mg Dose)
| Analyte | Population | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | T1/2 (h) |
| Sofosbuvir | Healthy Subjects | - | - | ~0.4 |
| HCV-Infected | - | ~1,010 | ~0.4 | |
| GS-331007 | Healthy Subjects | ~620 | ~8,400 | ~27 |
| HCV-Infected | 746 (±261) | 1036 (±212) | 9.8 (±2.7) |
Data presented as mean (± standard deviation) where available.
Table 3: Effect of Renal Impairment on GS-331007 Pharmacokinetics
| Renal Function | GS-331007 AUC0-inf Increase vs. Normal |
| Mild Impairment (eGFR 50-80 mL/min) | 55% |
| Moderate Impairment (eGFR 30-50 mL/min) | 88% |
| Severe Impairment (eGFR <30 mL/min) | 451% |
| End-Stage Renal Disease (ESRD) on Hemodialysis | 1280% (pre-dialysis) |
Experimental Protocols
In Vitro Metabolism of Sofosbuvir in Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of sofosbuvir using human liver microsomes.
Materials:
-
Sofosbuvir
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of sofosbuvir in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding sofosbuvir (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining sofosbuvir and identify the formation of metabolites (e.g., GS-331007).
-
Calculate the rate of metabolism and the half-life of sofosbuvir.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay measures the ability of GS-461203 to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., from genotype 1b)
-
GS-461203
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled nucleotide (e.g., [α-33P]UTP)
-
Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of GS-461203.
-
In a reaction plate, combine the reaction buffer, RNA template, RNA primer, and non-radiolabeled NTPs.
-
Add the serially diluted GS-461203 or vehicle control to the wells.
-
Initiate the reaction by adding the recombinant NS5B polymerase and the radiolabeled NTP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction products onto a filter plate and wash to remove unincorporated nucleotides.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of GS-461203 and determine the IC50 value.
HCV Replicon Assay
This cell-based assay evaluates the antiviral activity of sofosbuvir by measuring the inhibition of HCV RNA replication in a human hepatoma cell line containing a subgenomic HCV replicon.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
Sofosbuvir
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Plate the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of sofosbuvir in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of sofosbuvir or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Concurrently, assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo) to determine cytotoxicity.
-
Calculate the percentage of inhibition of HCV replication for each concentration of sofosbuvir and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.
Signaling Pathways and Experimental Workflows
Caption: Intracellular metabolic activation pathway of sofosbuvir.
Caption: Experimental workflow for the HCV replicon assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 4. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of PSI-7409: A Technical Guide to the Tetrasodium Salt versus the Free Form
For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients is paramount. This in-depth technical guide explores the stability profiles of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor, PSI-7409, in its tetrasodium salt and free acid forms. The superior stability of the tetrasodium salt is a critical factor in its suitability for research and development.
PSI-7409, the active triphosphate metabolite of the prodrug Sofosbuvir, is a key molecule in antiviral research. However, the inherent instability of its free acid form presents significant challenges for handling, storage, and experimental reproducibility.[1] The formation of a tetrasodium salt is a common strategy to enhance the stability of nucleotide triphosphates, and in the case of PSI-7409, it is the recommended form for research purposes.[1] This guide provides a comprehensive overview of the stability characteristics of both forms, details generalized experimental protocols for stability assessment, and offers visual representations of key concepts and workflows.
Comparative Stability: A Data-Driven Overview
While direct quantitative kinetic data comparing the degradation rates of PSI-7409 tetrasodium and its free form are not extensively published in the public domain, the available information from suppliers and related literature strongly indicates the superior stability of the salt form. The following tables summarize the recommended storage conditions and qualitative stability assessments, which serve as a practical guide for researchers.
Table 1: Recommended Storage Conditions and Shelf-Life
| Form | Format | Storage Temperature | Recommended Shelf-Life | Source |
| PSI-7409 Free Form | Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 6 months | [1] | |
| -20°C | 1 month | [1] | ||
| This compound | Powder | -20°C | 3 years | |
| In Solvent | -80°C | 6 months | [3] | |
| -20°C | 1 month (sealed, away from moisture) | [3] |
Table 2: Qualitative Stability and Handling Recommendations
| Form | Key Stability Characteristics | Handling Recommendations | Source |
| PSI-7409 Free Form | Prone to instability, especially in solution. Solutions are described as "unstable." | Prepare solutions fresh for each use. Avoid repeated freeze-thaw cycles. | [1][3] |
| This compound | Considered the stable form of the compound. | When preparing aqueous stock solutions, it is advisable to filter and sterilize. For long-term storage, aliquot and store at -80°C. | [1][3] |
The instability of the free form is likely attributable to the acidic nature of the triphosphate moiety, which can be susceptible to hydrolysis. The formation of the tetrasodium salt neutralizes these acidic protons, thereby reducing the susceptibility to degradation.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of a compound like PSI-7409 involves forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on standard industry practices for nucleoside analogs and their parent compounds like Sofosbuvir.
Forced Degradation Studies
Objective: To identify potential degradation products and degradation pathways under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of PSI-7409 (both free form and tetrasodium salt, if available) in an appropriate solvent (e.g., purified water or a suitable buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the intact PSI-7409 from all its potential degradation products.
Typical HPLC Parameters:
-
Column: A reverse-phase C18 column is commonly used for nucleoside analogs.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection: UV detection at a wavelength where PSI-7409 has maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Caption: Logical Relationship between PSI-7409 Free Form and Tetrasodium Salt Stability.
Conclusion and Recommendations
The evidence strongly supports the use of this compound over its free acid form for all research and drug development applications to ensure the integrity and reproducibility of experimental results. The enhanced stability of the salt form mitigates the risk of degradation during storage and handling.
Key Recommendations for Researchers:
-
Procure the Tetrasodium Salt: Whenever possible, purchase and use the tetrasodium salt of PSI-7409.
-
Proper Storage: Adhere strictly to the recommended storage conditions, especially for solutions. For long-term storage, aliquoting and freezing at -80°C is best practice.
-
Fresh Preparations: If the free form must be used, prepare solutions immediately before use and avoid storing them for extended periods.
-
Stability-Indicating Methods: For any quantitative studies, it is imperative to use a validated stability-indicating analytical method to ensure that the measurements reflect the concentration of the intact active compound.
By understanding and addressing the stability challenges associated with PSI-7409, researchers can advance their work with greater confidence in the quality and reliability of their data.
References
The Intracellular Journey of Sofosbuvir: A Technical Guide to the Formation of PSI-7409
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the intracellular transformation of the direct-acting antiviral agent sofosbuvir into its pharmacologically active triphosphate form, PSI-7409 (also known as GS-461203). Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a prodrug that must undergo a multi-step metabolic activation process within hepatocytes to exert its inhibitory effect on the viral RNA polymerase NS5B. This guide provides a comprehensive overview of the metabolic pathway, the enzymes involved, quantitative data on metabolite formation, and detailed experimental protocols for studying this critical activation cascade.
The Metabolic Pathway: From Prodrug to Active Inhibitor
Sofosbuvir is designed as a phosphoramidate prodrug to facilitate its entry into hepatocytes. Once inside the cell, it undergoes a series of enzymatic reactions to be converted into the active uridine nucleotide analog triphosphate, PSI-7409. This active metabolite mimics the natural substrate of the HCV NS5B polymerase and, upon incorporation into the nascent viral RNA strand, leads to chain termination, thus halting viral replication.[1]
The key steps in the intracellular metabolic activation of sofosbuvir are:
-
Ester Hydrolysis: The initial step involves the hydrolysis of the carboxyl ester moiety of sofosbuvir. This reaction is catalyzed by two key enzymes primarily found in the liver: Cathepsin A (CatA) and Carboxylesterase 1 (CES1) . This hydrolysis results in the formation of an intermediate known as Metabolite X .[1][2]
-
Phosphoramidate Cleavage: The phosphoramidate bond of Metabolite X is then cleaved by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) . This step removes the amino acid and phenyl groups, yielding the monophosphorylated metabolite, GS-331007 monophosphate (GS-331007-MP) .[1]
-
Sequential Phosphorylation: The monophosphate metabolite undergoes two subsequent phosphorylation steps to become the active triphosphate form.
-
The first phosphorylation, converting GS-331007-MP to GS-331007 diphosphate (GS-331007-DP) , is catalyzed by Uridine Monophosphate-Cytidine Monophosphate Kinase (UMP-CMPK) .[1]
-
The final phosphorylation step, from GS-331007-DP to the active PSI-7409 (GS-331007-TP) , is carried out by Nucleoside Diphosphate Kinase (NDPK) .[1]
-
It is important to note that the monophosphate metabolite can also be dephosphorylated to the inactive nucleoside metabolite GS-331007 , which can then be transported out of the cell.[1]
Below is a diagram illustrating the intracellular metabolic pathway of sofosbuvir.
Caption: Intracellular metabolic activation of sofosbuvir to PSI-7409.
Quantitative Analysis of Metabolite Formation
The efficiency of the intracellular conversion of sofosbuvir to PSI-7409 is a critical determinant of its antiviral efficacy. Several studies have quantified the levels of sofosbuvir and its metabolites in various experimental systems.
| Parameter | Value | Cell/System Type | Reference |
| Median Total Hepatic Metabolite Concentration (Sofosbuvir) | 77.1 µM | Human Liver Tissue (HCV-infected patients) | [2] |
| Relative Proportion of Triphosphate (PSI-7409) | ~70% of total intracellular metabolites at 24h | Primary Human Hepatocytes | [2] |
| Half-life of PSI-7409 | >24 hours | Primary Human Hepatocytes | [2] |
| IC50 of PSI-7409 against HCV NS5B Polymerase (Genotype 1b) | 1.6 µM | In vitro enzyme assay | |
| IC50 of PSI-7409 against HCV NS5B Polymerase (Genotype 2a) | 2.8 µM | In vitro enzyme assay | |
| IC50 of PSI-7409 against HCV NS5B Polymerase (Genotype 3a) | 0.7 µM | In vitro enzyme assay | |
| IC50 of PSI-7409 against HCV NS5B Polymerase (Genotype 4a) | 2.6 µM | In vitro enzyme assay | |
| Maximum Intracellular Concentration of PSI-7409 | ~25 µM over 48h | Clone A cells | |
| Maximum Intracellular Concentration of PSI-7409 | ~100 µM at 4h | Primary Human Hepatocytes |
Experimental Protocols
This section provides a detailed methodology for the quantification of intracellular sofosbuvir metabolites, compiled from various sources.
In Vitro Hepatocyte Incubation
This protocol describes the treatment of primary human hepatocytes with sofosbuvir to study its intracellular metabolism.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams Medium E supplemented with serum and growth factors)
-
Sofosbuvir stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well plates
Procedure:
-
Thaw and plate primary human hepatocytes in 6-well plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Prepare the desired concentrations of sofosbuvir in hepatocyte culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing sofosbuvir to the cells.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, proceed immediately to the metabolite extraction protocol.
Intracellular Metabolite Extraction
This protocol outlines the steps for extracting intracellular metabolites from hepatocytes for subsequent analysis by LC-MS/MS.
Materials:
-
Ice-cold 60% Methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
At the designated time point, remove the culture plate from the incubator and place it on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 60% methanol to each well.
-
Scrape the cells from the well surface using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the cell debris and proteins.
-
Carefully collect the supernatant, which contains the intracellular metabolites.
-
The supernatant can be stored at -80°C until LC-MS/MS analysis.
Quantification by LC-MS/MS
This section provides a general framework for the analysis of sofosbuvir and its phosphorylated metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ion-pairing reversed-phase method is typically employed for the separation of these highly polar analytes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine and 15 mM acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to elute the metabolites.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phosphorylated compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for sofosbuvir, Metabolite X, GS-331007-MP, GS-331007-DP, PSI-7409, and an internal standard (e.g., a stable isotope-labeled analog) must be optimized.
Sample Analysis Workflow:
Caption: Workflow for the LC-MS/MS analysis of intracellular metabolites.
Regulation of the Metabolic Pathway
The efficiency of sofosbuvir activation can be influenced by various factors that regulate the expression and activity of the key metabolic enzymes. While a complete regulatory network is still under investigation, several factors have been identified.
-
Genetic Variants: Single nucleotide polymorphisms (SNPs) in the gene encoding CES1 can affect its enzymatic activity, potentially altering the rate of the initial hydrolysis step.
-
Disease State: Non-alcoholic fatty liver disease (NAFLD) has been shown to be associated with reduced expression of UMP-CMPK , which could impair the phosphorylation cascade and lead to lower levels of the active triphosphate metabolite.[1]
-
Metabolic State: The activity of NDPK has been linked to the regulation of fatty acid synthesis, suggesting a potential interplay between the cell's metabolic status and the final phosphorylation step of sofosbuvir activation.
-
Post-translational Modifications: The activity of enzymes like Cathepsin A can be regulated by post-translational modifications, which could in turn affect the initial activation of sofosbuvir.
A simplified diagram illustrating some of these regulatory inputs is presented below.
Caption: Factors influencing the regulation of sofosbuvir's metabolic activation.
Conclusion
The intracellular formation of PSI-7409 from sofosbuvir is a complex and tightly regulated process that is fundamental to its antiviral activity. Understanding this metabolic pathway in detail is crucial for optimizing therapeutic strategies, predicting drug efficacy in different patient populations, and developing next-generation antiviral agents. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the intricacies of sofosbuvir's mechanism of action. Further research into the comprehensive regulatory networks governing this pathway will undoubtedly provide valuable insights into personalized medicine approaches for the treatment of HCV.
References
Pan-Genotype Activity of PSI-7409 Against Hepatitis C Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health burden, necessitating the development of potent, well-tolerated, and broadly active antiviral agents. The HCV NS5B RNA-dependent RNA polymerase is a prime target for antiviral therapy due to its essential role in viral replication. PSI-7409, the active triphosphate metabolite of the prodrug sofosbuvir (formerly PSI-7977), is a potent nucleotide analog inhibitor of the NS5B polymerase. This technical guide provides an in-depth overview of the pan-genotype activity of PSI-7409 against HCV, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative Assessment of Anti-HCV Activity
The pan-genotype efficacy of PSI-7409 and its prodrugs has been extensively evaluated using both enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations across various HCV genotypes.
Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | NS5B Polymerase Strain | IC50 (μM) |
| 1b | Con1 | 1.6[1][2][3] |
| 2a | JFH-1 | 2.8[1][2][3] |
| 3a | - | 0.7[1][2][3] |
| 4a | - | 2.6[1][2][3] |
IC50 (50% inhibitory concentration) values were determined in NS5B polymerase assays.
Table 2: Anti-HCV Activity of Sofosbuvir Prodrugs in Replicon Assays
| Prodrug | HCV Genotype/Subtype | Replicon | EC50 (μM) | EC90 (μM) |
| PSI-7851 | 1b | Con1 | 0.075 ± 0.050 | 0.52 ± 0.25 |
| PSI-7851 | 1a | Htat | 0.43 ± 0.026 | 1.22 ± 0.86 |
| PSI-7851 | 2a | JFH-1 | 0.28 ± 0.073 | 1.36 ± 0.12 |
| PSI-7977 | 1a | - | 0.048 | - |
| PSI-7977 | 1b | - | 0.033 | - |
| PSI-7977 | 2a | JFH-1 | 0.016 | - |
| PSI-7977 | 2a (chimeric) | J6 NS5B | 0.0047 | - |
| PSI-7977 | 2b (chimeric) | - | 0.023 | - |
| PSI-7977 | 3a (chimeric) | - | 0.024 | - |
EC50 (50% effective concentration) and EC90 (90% effective concentration) values were determined in cell-based HCV replicon assays. PSI-7851 is a 1:1 mixture of two diastereoisomers, PSI-7976 and PSI-7977. PSI-7977 is the more active Sp isomer.[2][4][5]
Mechanism of Action
PSI-7409 is the pharmacologically active form of the prodrug sofosbuvir. Sofosbuvir is intracellularly metabolized to PSI-7409, a uridine nucleotide analog triphosphate. PSI-7409 mimics the natural substrate of the HCV NS5B RNA-dependent RNA polymerase and is incorporated into the nascent viral RNA strand. Upon incorporation, it acts as a chain terminator, preventing further elongation of the RNA chain and thereby halting viral replication.[6][7][8] This mechanism is effective across all HCV genotypes due to the highly conserved nature of the NS5B polymerase active site.
Caption: Intracellular activation of Sofosbuvir to PSI-7409 and subsequent inhibition of HCV RNA replication.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
Materials and Reagents:
-
Recombinant HCV NS5B polymerase (from desired genotype)
-
RNA template (e.g., HCV IRES)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
PSI-7409 (or other test compounds)
-
EDTA solution (for quenching)
-
Scintillation fluid and counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing assay buffer, rNTPs (including the radiolabeled rNTP), and the RNA template.
-
Add varying concentrations of PSI-7409 to the reaction mixture.
-
Initiate the reaction by adding the recombinant NS5B polymerase.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-180 minutes, depending on the enzyme's activity).[5]
-
Stop the reaction by adding EDTA solution.
-
Precipitate the newly synthesized radiolabeled RNA.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay assesses the antiviral activity of a compound in a cellular context where HCV RNA is autonomously replicating.
Materials and Reagents:
-
Huh-7 human hepatoma cells (or a highly permissive subclone like Huh-7.5)
-
HCV subgenomic replicon RNA (of the desired genotype, often containing a reporter gene like luciferase or neomycin resistance)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
G418 (for selection of stable replicon cell lines)
-
Test compound (e.g., Sofosbuvir/PSI-7977)
-
Reagents for quantifying HCV replication (e.g., Luciferase assay kit or reagents for RT-qPCR)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo, MTS assay)
Procedure:
-
Cell Culture and Plating: Culture Huh-7 cells harboring the HCV replicon in medium containing G418 to maintain the replicon. For the assay, seed the cells in 96-well plates in medium without G418.
-
Compound Treatment: After cell adherence (typically 24 hours), add serial dilutions of the test compound to the wells. Include a no-drug (vehicle) control.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of HCV replication (e.g., 72 hours).
-
Quantification of HCV Replication:
-
Luciferase Reporter Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol. The light output is proportional to the level of HCV replication.
-
RT-qPCR: If a reporter is not used, extract total cellular RNA and quantify HCV RNA levels using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay. Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH).
-
-
Cytotoxicity Assessment: In parallel plates, assess cell viability using a standard cytotoxicity assay to ensure that the observed antiviral effect is not due to toxicity.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 and EC90 values by fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the antiviral efficacy of a compound using an HCV replicon assay.
Conclusion
PSI-7409, the active metabolite of sofosbuvir, demonstrates potent and pan-genotypic inhibitory activity against the HCV NS5B polymerase. This broad spectrum of activity, confirmed through both enzymatic and cell-based replicon assays, has established sofosbuvir as a cornerstone of modern HCV therapy. The detailed experimental protocols provided herein serve as a guide for researchers in the continued evaluation of novel anti-HCV agents. The combination of robust in vitro characterization and a well-defined mechanism of action underscores the success of targeting the viral polymerase for the development of effective and pan-genotypic antiviral drugs.
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OPTIMIZATION OF HCV CELL CULTURE SYSTEM FOR EVALUATION OF ANTIVIRAL DRUGS AGAINST HCV GENOTYPES 2a AND 4a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. Development of a robust luciferase reporter 1b/2a hepatitis C virus (HCV) for characterization of early stage HCV life cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcvguidelines.org [hcvguidelines.org]
- 7. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PSI-7409 in Terminating Hepatitis C Virus RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The replication of the viral RNA genome is a critical step in the HCV life cycle and is mediated by the viral non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp). This enzyme represents a prime target for antiviral therapies. PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir (formerly PSI-7977), a highly potent and pangenotypic inhibitor of the HCV NS5B polymerase. This technical guide provides an in-depth overview of the mechanism by which PSI-7409 terminates HCV RNA synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Mechanism of Action: Non-Obligate Chain Termination
PSI-7409 is a uridine nucleotide analog that acts as a competitive inhibitor of the natural nucleotide substrate, uridine triphosphate (UTP), for incorporation into the nascent viral RNA chain by the NS5B polymerase.[1][2] Unlike obligate chain terminators that lack a 3'-hydroxyl group, PSI-7409 possesses this group, which is necessary for the formation of a phosphodiester bond with the subsequent nucleotide. However, after its incorporation into the growing RNA strand, the presence of a 2'-C-methyl group on the ribose sugar of PSI-7409 creates a steric hindrance with the incoming nucleotide triphosphate.[3][4] This steric clash prevents the proper alignment of the next nucleotide in the active site of the polymerase, thereby halting further elongation of the RNA chain and effectively terminating viral RNA synthesis.[3]
Molecular Interactions with the NS5B Active Site
The crystal structure of the HCV NS5B polymerase in complex with the diphosphate form of sofosbuvir reveals key interactions within the enzyme's active site. The GDD motif, a highly conserved sequence in RdRps, is central to the catalytic activity, coordinating two magnesium ions (Mg2+) that are essential for the polymerization reaction.[5] PSI-7409 interacts with these metal ions and other critical amino acid residues in the active site, mimicking the binding of the natural UTP substrate.[5] This precise positioning allows for its efficient incorporation into the viral RNA.
Quantitative Analysis of PSI-7409 Activity
The inhibitory potency of PSI-7409 has been quantified through various in vitro assays. The following tables summarize key quantitative data regarding its efficacy against different HCV genotypes and its selectivity.
| HCV Genotype | NS5B Polymerase IC50 (µM) | Reference(s) |
| 1b (Con1) | 1.6 | [6] |
| 2a (JFH-1) | 2.8 | [6] |
| 3a | 0.7 | [6] |
| 4a | 2.6 | [6] |
Table 1: In vitro inhibitory activity of PSI-7409 against recombinant HCV NS5B polymerases from various genotypes.
| Assay | Parameter | Value | Reference(s) |
| Pre-steady-state kinetics | K_d (µM) | 113 ± 28 | |
| Pre-steady-state kinetics | k_pol (s⁻¹) | 0.67 ± 0.05 | |
| Human DNA Polymerase α | IC50 (µM) | 550 | [6] |
| Human DNA Polymerase β | Inhibition | No inhibition at 1 mM | [6] |
| Human DNA Polymerase γ | Inhibition | No inhibition at 1 mM | [6] |
Table 2: Kinetic parameters for PSI-7409 incorporation by HCV NS5B polymerase and its selectivity against human DNA polymerases.
Resistance to PSI-7409
The primary mutation associated with reduced susceptibility to sofosbuvir is the S282T substitution in the NS5B polymerase active site.[3][4][7] This mutation from serine to threonine is thought to introduce a steric clash with the 2'-C-methyl group of the incorporated PSI-7409, thereby impeding its binding and incorporation.[7] However, this mutation also significantly impairs the replication fitness of the virus.[1][4]
| HCV Genotype with S282T Mutation | Fold-change in EC50 | Reference(s) |
| Genotype 1b | 2.4 - 18 | [8][9] |
| Genotype 2a | 2.4 - 19.4 | [9] |
| Genotype 3a | 2.4 - 19.4 | [9] |
| Genotype 4a | 2.4 - 19.4 | [9] |
| Genotype 5a | 2.4 - 19.4 | [9] |
| Genotype 6a | 2.4 - 19.4 | [9] |
Table 3: Fold-change in 50% effective concentration (EC50) of sofosbuvir against HCV replicons containing the S282T resistance mutation.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Materials:
-
Purified recombinant HCV NS5B protein
-
HCV RNA template (e.g., (-) 3' UTR)
-
Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)
-
[α-³²P]UTP or other radiolabeled rNTP
-
Reaction buffer (e.g., 20 mM HEPES pH 8.0, 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT)
-
RNase inhibitor (e.g., RNasin)
-
EDTA
-
RNA purification kit
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing reaction buffer, RNase inhibitor, ATP, CTP, GTP, unlabeled UTP, and the HCV RNA template.
-
Add varying concentrations of PSI-7409 (or other test compounds) to the reaction mixture.
-
Initiate the reaction by adding the purified NS5B protein and [α-³²P]UTP.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction by adding EDTA.
-
Purify the newly synthesized radiolabeled RNA using an RNA purification kit.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]
HCV Subgenomic Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7).
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).
-
Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).
-
Test compound (sofosbuvir).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed Huh-7 replicon cells in 96-well plates at a suitable density.
-
After cell attachment, treat the cells with serial dilutions of sofosbuvir.
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Remove the culture medium and lyse the cells.
-
Add luciferase assay reagent to the cell lysate.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50), the concentration at which a 50% reduction in luciferase activity (and thus HCV RNA replication) is observed, by plotting the percentage of inhibition against the compound concentration.[3]
Visualizations
Caption: Metabolic activation of sofosbuvir and inhibition of HCV RNA synthesis.
Caption: Workflow for in vitro and cell-based HCV inhibitor assays.
Caption: Logical cascade leading to HCV RNA chain termination by PSI-7409.
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Subgenomic Replicon Assay. [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: PSI-7409 Tetrasodium In Vitro Transcription Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro transcription assay to evaluate the inhibitory activity of PSI-7409 tetrasodium, the active triphosphate metabolite of the antiviral drug Sofosbuvir, against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). The protocol outlines the necessary reagents, experimental setup, and data analysis procedures to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Introduction
PSI-7409 is the pharmacologically active form of the prodrug Sofosbuvir (also known as PSI-7977).[1][2] Within hepatocytes, Sofosbuvir undergoes metabolic activation to form the uridine nucleotide analog triphosphate, PSI-7409.[3][4] This active metabolite serves as a competitive inhibitor and a chain terminator for the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[4][5] By incorporating into the nascent RNA strand, PSI-7409 prevents further elongation, thereby halting viral replication.[3][4] The in vitro transcription assay is a crucial biochemical tool to quantify the inhibitory effect of PSI-7409 on NS5B polymerase activity.
Mechanism of Action
Sofosbuvir, a prodrug, is metabolized within the host cell to its active triphosphate form, PSI-7409. This molecule mimics the natural uridine triphosphate and is recognized by the HCV NS5B polymerase. During RNA synthesis, the polymerase incorporates PSI-7409 into the growing viral RNA chain. The structural modification in PSI-7409 then prevents the addition of the next nucleotide, effectively terminating the chain elongation process and inhibiting viral replication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of PSI-7409 Tetrasodium Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409 is the pharmacologically active triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977), a cornerstone in the treatment of Hepatitis C Virus (HCV) infection.[1][2] As a nucleotide analog, PSI-7409 acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, functioning as a chain terminator during viral RNA replication.[2][3] The tetrasodium salt of PSI-7409 is the stable form of this active metabolite, making it suitable for in vitro assays and research applications.[1]
These application notes provide a detailed protocol for the preparation, storage, and handling of PSI-7409 tetrasodium stock solutions to ensure stability and experimental reproducibility.
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆FN₂Na₄O₁₄P₃ | [4] |
| Appearance | White to off-white solid | [1] |
Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| Water (H₂O) | 50 mg/mL | 99.97 mM | Ultrasonic assistance may be needed.[1] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble | [1] |
| DMF | < 1 mg/mL | Insoluble | [1] |
Recommended Storage Conditions
| Storage Type | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Stock Solution | -80°C | 6 months | [1][5] |
| Stock Solution | -20°C | 1 month | [1][5] |
Experimental Protocols
Materials
-
This compound salt powder
-
Nuclease-free water (e.g., DEPC-treated water)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile 0.22 µm syringe filters
Preparation of a 10 mM this compound Stock Solution
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of nuclease-free water to the tube to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of nuclease-free water to the appropriate mass of this compound.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate in an ultrasonic water bath for 5-10 minutes.[1]
-
Sterilization (Optional but Recommended): For cell-based assays or other sensitive applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[1][5] This step is crucial to prevent microbial contamination.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5]
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Mechanism of Action: Sofosbuvir to PSI-7409
Caption: Activation of Sofosbuvir and inhibition of HCV replication by PSI-7409.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based HCV Replicon Assay Using PSI-7409
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A crucial tool in the discovery and characterization of these inhibitors is the cell-based HCV replicon assay. This system allows for the study of viral RNA replication in a controlled laboratory setting, independent of the production of infectious virus particles. PSI-7409 is the active triphosphate metabolite of the prodrug sofosbuvir, a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2][3] These application notes provide detailed protocols for utilizing a cell-based HCV replicon assay to evaluate the antiviral activity of PSI-7409.
Mechanism of Action of PSI-7409
PSI-7409 is the pharmacologically active form of sofosbuvir.[1][2][3] After the parent drug, sofosbuvir, enters a hepatocyte, it is metabolized to PSI-7409. This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase.[4] By mimicking the natural nucleotide triphosphate, it is incorporated into the growing viral RNA strand, leading to chain termination and the halting of viral replication.[1][4]
Caption: Mechanism of action of PSI-7409 in inhibiting HCV replication.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of PSI-7409 and its parent compound, sofosbuvir.
Table 1: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | Target | Parameter | Value (µM) |
| 1b (Con1) | NS5B Polymerase | IC50 | 1.6[1][2] |
| 2a (JFH1) | NS5B Polymerase | IC50 | 2.8[1][2] |
| 3a | NS5B Polymerase | IC50 | 0.7[1][2] |
| 4a | NS5B Polymerase | IC50 | 2.6[1][2] |
IC50 (50% inhibitory concentration) is the concentration of the compound required to inhibit 50% of the target enzyme's activity.
Table 2: Antiviral Activity of Sofosbuvir in HCV Replicon Cells
| HCV Genotype | Cell Line | Parameter | Value (µM) |
| 1b | Huh-7 | EC50 | 0.092[5] |
| 1a | Replicon | EC50 | Potent activity reported |
| 2a (JFH-1) | Replicon | EC50 | Potent activity reported[5] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.
Table 3: Cytotoxicity Profile
| Compound | Cell Line | Parameter | Value (µM) |
| Sofosbuvir | Huh-7, HepG2, BxPC3, CEM | CC50 | > 100[5] |
| PSI-7409 | HeLa | IC50 | > 100[3] |
CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death.
Experimental Protocols
Protocol 1: Cell-Based HCV Replicon Assay (Luciferase Reporter)
This protocol describes the determination of the antiviral activity of PSI-7409 (or its prodrug, sofosbuvir) using a stable HCV replicon-harboring cell line that expresses a luciferase reporter gene.
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
PSI-7409 or Sofosbuvir
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Caption: Workflow for the cell-based HCV replicon assay.
Procedure:
-
Cell Culture: Maintain Huh-7 HCV replicon cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to ensure the retention of the replicon.
-
Cell Seeding: The day before the assay, trypsinize the cells, count them, and seed them into 96-well white, clear-bottom plates at a density of approximately 1 x 10^4 cells per well in 100 µL of G418-free medium.
-
Compound Preparation: Prepare serial dilutions of PSI-7409 or sofosbuvir in G418-free medium. The final concentration of DMSO should be kept constant across all wells (e.g., ≤0.5%). Include a vehicle-only control (DMSO).
-
Cell Treatment: After 24 hours of incubation, remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature. Perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding the luciferase substrate.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the data by setting the luminescence of the vehicle-treated cells as 100% replication.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: Cytotoxicity Assay
This protocol is essential to determine if the observed antiviral effect is due to the specific inhibition of viral replication or to the general toxicity of the compound to the host cells.
Materials:
-
Huh-7 cells (parental, without replicon)
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
PSI-7409 or Sofosbuvir
-
DMSO
-
96-well clear tissue culture plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin-based assays)
-
Microplate reader
Caption: Workflow for the cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed parental Huh-7 cells in a 96-well clear plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Compound Treatment: After 24 hours, treat the cells with the same serial dilutions of the test compound as used in the antiviral assay.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. For an MTT assay, this typically involves a 2-4 hour incubation followed by the addition of a solubilizing agent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Normalize the data by setting the absorbance of the vehicle-treated cells as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Selectivity Index
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity.
SI = CC50 / EC50
A higher SI value indicates a more favorable therapeutic window, suggesting that the compound is effective at concentrations that are not toxic to the host cells. Generally, an SI value of 10 or greater is considered significant for a potential antiviral drug candidate.[1]
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G418 Kill curve protocol [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PSI-7409 Tetrasodium in NS5B Polymerase Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409, the tetrasodium salt of the 5'-triphosphate metabolite of Sofosbuvir (PSI-7977), is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As the active form of the blockbuster antiviral drug Sofosbuvir, PSI-7409 serves as a critical tool in the research and development of novel anti-HCV therapeutics.[3] Its mechanism of action involves acting as a chain terminator during viral RNA replication.[3][4][5] Upon incorporation into the nascent RNA strand by the NS5B polymerase, the presence of a 2'-C-methyl group sterically hinders the addition of the next nucleotide, thereby halting further elongation.[6][7] These application notes provide detailed protocols and quantitative data for the use of PSI-7409 tetrasodium in NS5B polymerase enzymatic assays.
Quantitative Data Summary
The inhibitory activity of PSI-7409 against HCV NS5B polymerase has been characterized across various genotypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.
| HCV Genotype | NS5B Polymerase Construct | IC50 (μM) |
| 1b_Con1 | NS5BΔ21 | 1.6[1][2] |
| 2a_JFH1 | NS5BΔ21 | 2.8[1][2] |
| 3a | NS5BΔ21 | 0.7[1][2] |
| 4a | NS5BΔ21 | 2.6[1][2] |
PSI-7409 exhibits high selectivity for the viral polymerase over human polymerases, a crucial characteristic for a safe and effective antiviral agent.
| Human Polymerase | IC50 (μM) | Notes |
| DNA Polymerase α | 550[1][2] | Weak inhibition |
| DNA Polymerase β | >1000[1][2] | No significant inhibition |
| DNA Polymerase γ | >1000[1][2] | No significant inhibition |
| RNA Polymerase II | >500 | Approximately 85% of RNA product is still formed at 500 μM PSI-7409[2] |
Mechanism of Action: NS5B Polymerase Inhibition
PSI-7409 is a uridine nucleotide analog that competes with the natural substrate (UTP) for the active site of the NS5B polymerase.[8] Following its incorporation into the growing RNA chain, the inhibitor terminates elongation, thus preventing viral replication.[4][5] This action is a hallmark of nucleoside/nucleotide analog inhibitors (NIs), which are a critical class of direct-acting antivirals.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside/nucleotide analogue polymerase inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NS5B inhibitor - Wikipedia [en.wikipedia.org]
recommended storage conditions for PSI-7409 tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409 tetrasodium is the active 5'-triphosphate metabolite of the prodrug sofosbuvir, a potent and direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2][3][4] As a nucleotide analog, PSI-7409 functions as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[5] Its incorporation into the nascent viral RNA chain leads to non-obligatory chain termination, effectively halting the replication process.[5] These application notes provide detailed recommendations for the storage, handling, and experimental use of this compound.
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its stability and activity. It is recommended to store the compound sealed and protected from moisture.[1]
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed container. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
Physicochemical and In Vitro Activity Data
This compound exhibits potent and pan-genotypic inhibitory activity against HCV NS5B polymerase.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂FN₂Na₄O₁₄P₃ |
| Molecular Weight | 588.09 g/mol |
| Appearance | White to off-white solid |
| Solubility | ≥ 100 mg/mL in H₂O |
| IC₅₀ vs. HCV NS5B Polymerase (GT 1b_Con1) | 1.6 µM[1][3] |
| IC₅₀ vs. HCV NS5B Polymerase (GT 2a_JFH1) | 2.8 µM[1][3] |
| IC₅₀ vs. HCV NS5B Polymerase (GT 3a) | 0.7 µM[1][3] |
| IC₅₀ vs. HCV NS5B Polymerase (GT 4a) | 2.6 µM[1][3] |
| IC₅₀ vs. Human DNA Polymerase α | 550 µM[1][2] |
| Inhibition of Human DNA Pol β and γ | No inhibition observed[1][2] |
| Max. Intracellular Concentration (Clone A cells, 48h) | ~25 µM[1][2] |
| Max. Intracellular Concentration (Primary Human Hepatocytes, 4h) | ~100 µM[1][2] |
Mechanism of Action
PSI-7409 is the pharmacologically active form of the prodrug sofosbuvir. Within the host cell, sofosbuvir undergoes metabolic activation to form PSI-7409. This active triphosphate then mimics the natural nucleotide substrates of the viral HCV NS5B polymerase. Upon incorporation into the growing viral RNA strand, it acts as a chain terminator, preventing further elongation and thus inhibiting viral replication.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Selection: Reconstitute the solid in sterile, nuclease-free water.
-
Concentration: Prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mg vial (MW: 588.09), adding 1.70 mL of water will yield a 10 mM stock solution.
-
Dissolution: Vortex gently to dissolve the solid. If necessary, sonication can be used to aid dissolution.[2]
-
Sterilization: For use in cell-based assays, sterilize the stock solution by passing it through a 0.22 µm filter.[1][2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
In Vitro HCV NS5B Polymerase Inhibition Assay
This protocol is adapted from established methods for measuring HCV RNA-dependent RNA polymerase (RdRp) activity.[6][7][8][9]
-
Reaction Mixture Preparation: Prepare the reaction mixture on ice. For a 50 µL reaction, combine the following components:
-
20 mM HEPES (pH 7.5)
-
10 mM MgCl₂
-
7.5 mM Dithiothreitol (DTT)
-
60 mM NaCl
-
100 µg/mL Bovine Serum Albumin (BSA)
-
20 units/mL RNasin
-
100 nM RNA template (e.g., poly(C)-oligo(G)₁₂)
-
ATP, CTP, GTP to desired concentrations (e.g., 250 µM each)
-
UTP (including [α-³²P]UTP for detection) to a final concentration of 10 µM
-
Varying concentrations of this compound or vehicle control.
-
-
Enzyme Addition: Add purified recombinant HCV NS5B polymerase (e.g., 50 nM final concentration) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding 50 µL of stop solution (e.g., 100 mM EDTA).
-
Product Purification/Detection:
-
Filter-based method: Spot the reaction mixture onto DE81 ion-exchange filter paper. Wash the filters with 0.5 M Na₂HPO₄ to remove unincorporated nucleotides. Measure the incorporated radioactivity using a scintillation counter.
-
Gel-based method: Purify the RNA product using a suitable kit. Add an equal volume of 2X formamide loading dye, heat at 90°C for 5 minutes, and separate the products on a denaturing polyacrylamide gel. Visualize the radiolabeled RNA product by autoradiography or phosphorimaging.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 7. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 9. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSI-7409 in Huh-7 and HepG2 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral prodrug Sofosbuvir (also known as PSI-7977). As a nucleotide analog, PSI-7409 targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Upon incorporation into the nascent viral RNA strand, it acts as a chain terminator, effectively halting viral genome synthesis.[1][2] The human hepatoma cell lines, Huh-7 and HepG2, are indispensable tools for the in vitro evaluation of anti-HCV compounds. Huh-7 cells and their derivatives are highly permissive to HCV replication and are commonly used in replicon assays to determine antiviral potency.[3][4] HepG2 cells, while less permissive for HCV replication, are widely utilized for cytotoxicity and hepatotoxicity studies of drug candidates.[5][6]
These application notes provide a comprehensive guide for utilizing PSI-7409 and its prodrug, Sofosbuvir, in Huh-7 and HepG2 cell lines, covering experimental protocols, data presentation, and the underlying biological pathways.
Mechanism of Action and Signaling Pathways
PSI-7409 exerts its antiviral effect by inhibiting the HCV NS5B polymerase. The prodrug, Sofosbuvir, enters the hepatocyte and undergoes intracellular metabolism to its active triphosphate form, PSI-7409.[2] This active metabolite mimics the natural uridine triphosphate and is incorporated by the NS5B polymerase into the elongating HCV RNA strand. The 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of PSI-7409 sterically hinder the addition of the subsequent nucleotide, leading to premature chain termination and the cessation of viral replication.[5]
The HCV replication cycle is a complex process that involves the translation of the viral polyprotein, its cleavage into individual structural and non-structural proteins, and the formation of a replication complex on intracellular membranes. The NS5B polymerase is the central enzyme in this complex, responsible for synthesizing new viral RNA genomes.[7][8] By inhibiting NS5B, PSI-7409 effectively disrupts a critical step in the viral life cycle.
Caption: HCV Replication Cycle and Sofosbuvir's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the in vitro activity of Sofosbuvir and its active metabolite, PSI-7409, in relevant assay systems.
Table 1: Antiviral Activity of Sofosbuvir and PSI-7409
| Compound | Assay System | Cell Line | HCV Genotype | EC50 (nM) | Reference(s) |
| Sofosbuvir | Replicon | Huh-7 derived | 1b | 92 | [9] |
| Sofosbuvir | Replicon | Huh-7 derived | 2a | 32 | [9] |
| Sofosbuvir | Replicon | Huh-7 derived | 3a | 81 | [9] |
| Sofosbuvir | Replicon | Huh-7 derived | 4a | 130 | [9] |
| PSI-7409 | NS5B Polymerase Assay | N/A | 1b | 1600 | [10] |
| PSI-7409 | NS5B Polymerase Assay | N/A | 2a | 2800 | [10] |
| PSI-7409 | NS5B Polymerase Assay | N/A | 3a | 700 | [10] |
| PSI-7409 | NS5B Polymerase Assay | N/A | 4a | 2600 | [10] |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication. IC50 (50% inhibitory concentration) is the concentration that inhibits 50% of enzymatic activity.
Table 2: Cytotoxicity Profile of Sofosbuvir
| Compound | Assay | Cell Line | Incubation Time | CC50 (µM) | Reference(s) |
| Sofosbuvir | MTT Assay | HepG2 | 48 hours | ~1397 (600 µg/ml) | [5] |
| Sofosbuvir | NDCI | HepG2 | 24 hours | >1511 | [6] |
| Sofosbuvir | MTT Assay | Huh-7 | 72 hours | >100 | [11] |
CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. NDCI (Nuclear Division Cytotoxicity Index).
Experimental Protocols
Cell Culture Protocols
Protocol 1: Culturing Huh-7 Cells
-
Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Cell Thawing: Rapidly thaw a cryovial of Huh-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with Phosphate-Buffered Saline (PBS). Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge as described above. Resuspend the pellet and split the cells at a ratio of 1:3 to 1:6 into new flasks.
Protocol 2: Culturing HepG2 Cells
-
Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Follow the same procedure as for Huh-7 cells.
-
Subculturing: When cells reach approximately 80% confluency, aspirate the medium and wash with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes. Neutralize, centrifuge, and resuspend the cells as described for Huh-7 cells. Split the cells at a ratio of 1:4 to 1:8 into new flasks.
Antiviral Activity Assay
Protocol 3: HCV Replicon Luciferase Assay in Huh-7 Cells
This protocol is adapted for a transient replicon assay using a luciferase reporter.
-
Cell Seeding: The day before transfection, seed Huh-7 cells (or a highly permissive subclone like Huh-7.5) into 96-well plates at a density that will result in 80-90% confluency on the day of transfection.
-
HCV Replicon RNA Transfection:
-
In vitro transcribe the HCV replicon RNA containing a luciferase reporter gene from a linearized plasmid template.
-
On the day of the experiment, dilute the replicon RNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Aspirate the culture medium from the cells and add the RNA-transfection reagent complex.
-
Incubate for 4-6 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of Sofosbuvir in complete growth medium.
-
After the transfection incubation, replace the transfection mix with the medium containing the different concentrations of Sofosbuvir. Include a "no drug" control (vehicle only).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Luciferase Assay:
-
Aspirate the medium from the wells.
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to each well and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal of the drug-treated wells to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Caption: Workflow for HCV Replicon Luciferase Assay.
Cytotoxicity Assay
Protocol 4: MTT Assay for CC₅₀ Determination in Huh-7 or HepG2 Cells
-
Cell Seeding: Seed Huh-7 or HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of Sofosbuvir to the wells. Include a "cells only" control (no drug) and a "medium only" blank.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability relative to the "cells only" control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the CC₅₀ value using a non-linear regression analysis.
-
Resistance Studies
Protocol 5: In Vitro Selection of Sofosbuvir-Resistant HCV Replicons
-
Establish Stable Replicon Cells: Transfect Huh-7 cells with an HCV replicon construct containing a selectable marker (e.g., neomycin resistance). Select and expand G418-resistant cell colonies to establish a stable replicon cell line.
-
Dose Escalation:
-
Culture the stable replicon cells in the presence of Sofosbuvir at a concentration equal to the EC₅₀.
-
Passage the cells continuously, gradually increasing the concentration of Sofosbuvir in a stepwise manner (e.g., 2x, 4x, 8x EC₅₀) as the cells recover and resume growth.[1][12] This process can take several weeks to months.[1]
-
-
Isolation of Resistant Clones: Once cells are able to grow in high concentrations of Sofosbuvir, isolate individual cell clones by limiting dilution.
-
Phenotypic Analysis: Determine the EC₅₀ of Sofosbuvir for the resistant clones using the replicon assay described above to confirm the resistance phenotype.
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS5B coding region of the HCV replicon.
-
Sequence the PCR products to identify mutations compared to the wild-type replicon sequence. The S282T mutation is the primary substitution associated with Sofosbuvir resistance.[7][12][13]
-
References
- 1. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis C virus - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting the effect of sofosbuvir on selective oncogenes expression level of hepatocellular carcinoma Ras/Raf/MEK/ERK pathway in Huh7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes for PSI-7409 Tetrasodium in Viral Replication Studies
Introduction
PSI-7409, the tetrasodium salt of the active 5'-triphosphate metabolite of sofosbuvir (PSI-7977), is a potent and specific inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As the active form of a clinically approved direct-acting antiviral, PSI-7409 serves as a critical tool for in vitro studies of HCV replication, mechanism of action, and resistance. These application notes provide an overview of its utility, key experimental protocols, and relevant data for researchers in virology and drug development.
Mechanism of Action
PSI-7409 is a nucleotide analog that acts as a chain terminator during viral RNA synthesis.[3] Following the intracellular conversion of the prodrug sofosbuvir, PSI-7409 competes with the natural nucleotide substrate (UTP) for incorporation into the nascent HCV RNA strand by the NS5B polymerase.[4] Once incorporated, the modified sugar moiety of PSI-7409 prevents the addition of subsequent nucleotides, thereby halting viral genome replication.[3] Its high affinity for the viral polymerase and low affinity for human DNA and RNA polymerases contribute to its potent and selective antiviral activity.[1][2]
Intracellular Activation of Sofosbuvir to PSI-7409
The prodrug sofosbuvir is readily taken up by hepatocytes and undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-7409. This intracellular activation pathway is crucial for its therapeutic efficacy.
Caption: Intracellular activation pathway of sofosbuvir to PSI-7409.
Data Presentation
The antiviral activity of PSI-7409 has been quantified against various HCV genotypes using in vitro polymerase inhibition assays. The data consistently demonstrates its potent and broad-spectrum efficacy.
Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | NS5B Polymerase Variant | IC₅₀ (µM) |
| 1b | Con1 | 1.6[1][2] |
| 2a | JFH-1 | 2.8[1][2] |
| 3a | - | 0.7[1][2] |
| 4a | - | 2.6[1][2] |
Table 2: Selectivity of PSI-7409 against Human Polymerases
| Polymerase | IC₅₀ (µM) |
| Human DNA Polymerase α | 550[1] |
| Human DNA Polymerase β | >1000 (No inhibition)[1] |
| Human DNA Polymerase γ | >1000 (No inhibition)[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of PSI-7409 in a research setting.
Protocol 1: HCV NS5B Polymerase Inhibition Assay
This protocol outlines the procedure to determine the 50% inhibitory concentration (IC₅₀) of PSI-7409 against recombinant HCV NS5B polymerase.
Workflow for HCV NS5B Polymerase Inhibition Assay
Caption: Workflow of the HCV NS5B polymerase inhibition assay.
Materials:
-
PSI-7409 tetrasodium
-
Recombinant HCV NS5B polymerase (e.g., from genotype 1b, 2a, etc.)
-
RNA template/primer (e.g., poly(A)/oligo(U))
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
RNase inhibitor
-
ATP, CTP, GTP solutions
-
[α-³²P]UTP (radiolabeled)
-
Stop solution (EDTA, formamide)
-
Polyacrylamide gels
-
Phosphorimager system
Procedure:
-
Compound Preparation: Prepare a series of dilutions of PSI-7409 in nuclease-free water. The final concentrations should typically range from nanomolar to micromolar.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing HEPES buffer, MgCl₂, DTT, RNase inhibitor, ATP, CTP, GTP, [α-³²P]UTP, and the RNA template/primer.
-
Reaction Setup: In a 96-well plate, add the serially diluted PSI-7409 to individual wells. Add the reaction mixture to each well.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HCV NS5B polymerase to each well. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 37°C for 1 to 2 hours to allow for RNA synthesis.
-
Reaction Quenching: Stop the reaction by adding an equal volume of stop solution to each well.
-
Product Separation: Separate the radiolabeled RNA products from the unincorporated nucleotides using polyacrylamide gel electrophoresis (PAGE).
-
Data Acquisition: Expose the gel to a phosphor screen and visualize the bands using a phosphorimager.
-
Data Analysis: Quantify the intensity of the RNA product bands for each PSI-7409 concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: HCV Replicon Assay
This protocol describes the use of a cell-based HCV replicon system to evaluate the antiviral activity of PSI-7409. This assay measures the inhibition of viral RNA replication within host cells.
Workflow for HCV Replicon Assay
Caption: Workflow of the HCV replicon assay.
Materials:
-
This compound
-
Huh-7 human hepatoma cell line
-
HCV subgenomic replicon plasmid (containing a reporter gene, e.g., luciferase)
-
In vitro transcription kit
-
Electroporation system and cuvettes
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Luciferase assay reagent
-
Cell viability assay kit (e.g., MTS or MTT)
-
Luminometer
Procedure:
-
Cell Culture: Maintain Huh-7 cells in appropriate cell culture medium.
-
In Vitro Transcription: Linearize the HCV replicon plasmid and use an in vitro transcription kit to synthesize replicon RNA.
-
Electroporation: Harvest and wash the Huh-7 cells. Resuspend the cells in a suitable buffer and electroporate them with the in vitro transcribed replicon RNA.
-
Cell Seeding: Seed the electroporated cells into 96-well plates at a predetermined density.
-
Compound Treatment: After the cells have adhered, add fresh medium containing serial dilutions of PSI-7409 to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol. This will determine the extent of HCV replication.
-
Cytotoxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTS) to determine the cytotoxic concentration (CC₅₀) of PSI-7409.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of replication inhibition (derived from luciferase readings) against the log of the PSI-7409 concentration. The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.
References
Application Notes and Protocols: Cytotoxicity Assay for PSI-7409 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409, the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir, is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] Sofosbuvir is a direct-acting antiviral medication used in combination therapies to treat chronic HCV infection.[4][5] PSI-7409 acts as a chain terminator during viral RNA replication, thereby preventing the propagation of the virus.[4] The tetrasodium salt of PSI-7409 is a stable form of the active compound used in research settings.[1][2]
Assessing the cytotoxicity of antiviral compounds is a critical step in the drug development process.[6] Cytotoxicity assays help determine the concentration at which a compound may be toxic to host cells, which is essential for establishing a therapeutic window.[6] This document provides a detailed protocol for determining the in vitro cytotoxicity of PSI-7409 tetrasodium using a common colorimetric method, the MTT assay.
Mechanism of Action of PSI-7409
PSI-7409 mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA strand by the HCV NS5B polymerase.[4] Following its incorporation, the chemical structure of PSI-7409 prevents the addition of subsequent nucleotides, thus terminating the elongation of the RNA chain and inhibiting viral replication.[4]
Experimental Protocols
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in metabolic activity in the presence of a test compound, such as this compound, indicates a reduction in cell viability and is a measure of the compound's cytotoxicity.
Materials and Reagents
-
This compound
-
Huh-7 (human hepatoma) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Step-by-Step Protocol for MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile, nuclease-free water.[2] Note that aqueous solutions of PSI-7409 can be unstable, so it is recommended to prepare them fresh.[3]
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay. A suggested starting range is from 0.1 µM to 1000 µM.
-
Also, prepare a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin) and a negative control (vehicle control, i.e., culture medium with the highest concentration of the solvent used for the drug dilutions).
-
-
Treatment of Cells:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include triplicate wells for the vehicle control (cells treated with medium containing the highest concentration of the solvent) and a "cells only" control (untreated cells).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay Procedure:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis of the dose-response curve.
-
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.235 | 0.079 | 98.8 |
| 1 | 1.210 | 0.092 | 96.8 |
| 10 | 1.150 | 0.088 | 92.0 |
| 100 | 0.980 | 0.075 | 78.4 |
| 500 | 0.650 | 0.061 | 52.0 |
| 1000 | 0.320 | 0.045 | 25.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Mandatory Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for Quantifying Intracellular PSI-7409
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409, the pharmacologically active triphosphate metabolite of the prodrug sofosbuvir, is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Accurate quantification of the intracellular concentration of PSI-7409 is critical for understanding its pharmacokinetic and pharmacodynamic properties, evaluating drug efficacy, and supporting the development of novel antiviral therapies. These application notes provide a comprehensive overview of the methodologies for quantifying intracellular PSI-7409, including detailed experimental protocols and data presentation.
Data Presentation: Intracellular Concentrations of PSI-7409
The intracellular concentration of PSI-7409 can vary significantly depending on the cell type and experimental conditions. Below is a summary of reported concentrations in various cell models.
| Cell Type | Incubation Conditions | Time Point | Intracellular PSI-7409 Concentration (µM) | Reference |
| Primary Human Hepatocytes | 5 µM sofosbuvir | 4 h | ~100 | [1] |
| Primary Human Hepatocytes | 5 µM sofosbuvir | 48 h | ~100 | [1] |
| Clone A Cells (HCV replicon) | Not specified | 48 h | ~25 | [2][3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | In vivo (sofosbuvir therapy) | Not specified | Varies | [4] |
| Human Liver Tissue | In vivo (sofosbuvir therapy) | Not specified | Median total sofosbuvir metabolites: 77.1 µM (range: 4.10 to 252 µM) | [5] |
Signaling Pathway: Intracellular Activation of Sofosbuvir to PSI-7409
Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form, PSI-7409. This multi-step enzymatic conversion is crucial for its antiviral activity.
Caption: Intracellular metabolic activation pathway of sofosbuvir to PSI-7409.
Experimental Protocols
Protocol 1: Intracellular Metabolite Extraction from Cultured Cells
This protocol describes the extraction of intracellular nucleotides from cultured cells for subsequent analysis by LC-MS/MS.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
60-70% Methanol, pre-chilled to -80°C
-
Cell scrapers
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Culture cells to the desired confluency and treat with sofosbuvir for the desired time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add 1 mL of pre-chilled (-80°C) 60-70% methanol to each plate/well.
-
Incubate at -20°C for 30 minutes to ensure cell lysis and protein precipitation.
-
Scrape the cells from the surface and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, containing the intracellular metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Nucleotide Enrichment (Optional)
For samples with low expected concentrations of PSI-7409, an optional SPE step can be included to enrich for phosphorylated nucleotides.
Materials:
-
Strong anion exchange (SAX) SPE cartridges
-
SPE vacuum manifold
-
Potassium chloride (KCl) solutions (various concentrations)
-
Methanol
-
Deionized water
Procedure:
-
Reconstitute the dried cell extract from Protocol 1 in a low-salt buffer.
-
Condition the SAX SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a low-salt buffer to remove unbound molecules.
-
Elute the monophosphate, diphosphate, and triphosphate fractions using a stepwise gradient of increasing KCl concentrations.
-
Collect the fraction corresponding to the triphosphate metabolites.
-
Desalt the collected fraction using a suitable method (e.g., another SPE step with a reverse-phase cartridge).
-
Dry the enriched sample and store it at -80°C until analysis.
Protocol 3: LC-MS/MS Quantification of PSI-7409
This protocol outlines the parameters for the analysis of PSI-7409 by liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: A reverse-phase column suitable for polar compounds (e.g., C18 with a polar endcapping).
-
Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine and 15 mM acetic acid in water).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
PSI-7409 (GS-461203): Specific precursor-to-product ion transitions need to be optimized. For example, a transition could be m/z [M-H]⁻ → m/z [M-H-PO₃]⁻.
-
-
Collision Energy and other MS parameters: These must be optimized for the specific instrument and analyte to achieve maximum sensitivity.
Workflow Diagram: Quantification of Intracellular PSI-7409
Caption: Experimental workflow for quantifying intracellular PSI-7409.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the accurate quantification of intracellular PSI-7409. The choice of specific methods and the inclusion of enrichment steps will depend on the cell type, expected metabolite concentrations, and the sensitivity of the available instrumentation. Careful optimization of each step is essential for reliable and reproducible results, which are fundamental to advancing our understanding of sofosbuvir's mechanism of action and its clinical application.
References
Troubleshooting & Optimization
PSI-7409 tetrasodium solubility issues and solutions
Welcome to the technical support center for PSI-7409 tetrasodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from PSI-7409?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the antiviral drug Sofosbuvir. It functions by inhibiting the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), acting as a chain terminator during viral RNA replication.[1][2] this compound is the stable salt form of the active metabolite. The free acid form of PSI-7409 is prone to instability, and it is highly advisable to use the tetrasodium salt for experimental consistency and reliability.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: For preparing stock solutions, sterile water is the recommended solvent. For in vivo experiments, Phosphate-Buffered Saline (PBS) is a suitable vehicle. The compound is reported to be insoluble or only slightly soluble in organic solvents like DMSO and DMF.
Q3: What is the maximum achievable concentration in aqueous solvents?
A3: this compound has good aqueous solubility. Concentrations of up to 100 mg/mL in water and PBS have been reported.[4] Achieving these high concentrations may require physical assistance, such as ultrasonication.[4]
Q4: How should I prepare and store stock solutions?
A4: It is recommended to prepare stock solutions fresh. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free environment.[4]
Q5: My this compound is not dissolving completely. What should I do?
A5: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid dissolution.[4] Ensure you are using a recommended solvent such as water or PBS. Verify that you are using the tetrasodium salt, as the free acid form is less stable and may have different solubility characteristics.
Q6: I observed precipitation after adding the PSI-7409 solution to my assay buffer. What could be the cause?
A6: Precipitation upon addition to an assay buffer can be due to several factors, including buffer composition (e.g., high concentrations of divalent cations), pH, or interactions with other components. It is also possible that the compound has degraded due to improper storage, and the degradation products are less soluble. Always use freshly prepared solutions when possible and ensure your buffer components are compatible. Refer to the published experimental protocols for buffer recommendations.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving solubility issues with this compound.
Issue 1: Difficulty Dissolving the Lyophilized Powder
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Ensure you are using a recommended aqueous solvent like sterile water for stock solutions or PBS for in vivo studies. Avoid organic solvents like DMSO and DMF. |
| Concentration Too High | While soluble up to 100 mg/mL, start with a lower concentration if you encounter issues. |
| Insufficient Agitation | Vortex the solution thoroughly. If powder remains undissolved, use an ultrasonic water bath for 5-10 minutes. Gentle warming can also be applied.[4] |
Issue 2: Precipitation in Stock Solution During Storage
| Potential Cause | Recommended Solution |
| Improper Storage Temperature | Store aliquots at -80°C for long-term stability (up to 6 months). Avoid storage at -20°C for more than one month.[4] |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound and affect solubility. |
| Solution Instability | Solutions are known to be unstable.[5] It is strongly recommended to prepare solutions fresh before each experiment for best results. |
Issue 3: Precipitation When Diluting into Final Assay Buffer
| Potential Cause | Recommended Solution |
| Buffer Incompatibility | High concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) can sometimes cause precipitation of polyphosphate compounds. While used in functional assays, ensure the final concentration of all components is optimized. |
| pH Issues | Ensure the pH of your final assay buffer is within a suitable range (typically around 7.0-8.0). |
| Compound Degradation | If the stock solution was not freshly prepared or was stored improperly, degradation products may be precipitating. Use a fresh stock solution. |
| Final Concentration Too High | Check the final concentration in your assay. While the compound is soluble, other components in the assay mix could reduce its effective solubility. |
Data Presentation
Solubility Data Summary
| Solvent | Reported Solubility | Notes | Reference |
| Water (H₂O) | ≥ 100 mg/mL (170.04 mM) | Saturation unknown. | [4] |
| Water (H₂O) | 50 mg/mL (99.97 mM) | Requires sonication. | [3] |
| PBS | 100 mg/mL (170.04 mM) | Requires sonication. | [4] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble. | [3] |
| DMF | < 1 mg/mL | Insoluble. | [3] |
Stock Solution Storage Stability
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles.[4] |
| -20°C | 1 month | Suitable for short-term storage only.[4] |
| Room Temperature | Not Recommended | Solutions are unstable and should be prepared fresh. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 588.09 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile, nuclease-free water to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the tube for 1-2 minutes. If complete dissolution is not achieved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Sterilization (Optional): If required for your application (e.g., cell-based assays), filter the final working solution through a 0.22 μm syringe filter before use.[4]
-
Storage: For immediate use, keep the solution on ice. For storage, create single-use aliquots and store them at -80°C.
Protocol 2: Example of Buffer Composition for In Vitro Assays
For researchers designing their own experiments, the following buffer compositions have been used in published protocols involving PSI-7409:
-
HCV NS5B Polymerase Assay: Reaction buffer may contain components like 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, and dNTPs.[4]
-
In Vitro Transcription Assay: A suitable transcription buffer might include 20 mM HEPES (pH 7.9), 100 mM KCl, 3 mM MgCl₂, 0.2 mM EDTA, and 0.5 mM DTT.[4]
It is crucial to perform pilot experiments to ensure compatibility and solubility of this compound in your specific assay buffer.
Visualizations
Signaling Pathway: Mechanism of Action
PSI-7409 is the active triphosphate form of the prodrug Sofosbuvir. Inside the host cell, Sofosbuvir is metabolized into PSI-7409. PSI-7409 then acts as a competitive inhibitor of the viral NS5B RNA polymerase, where it is incorporated into the growing HCV RNA chain, leading to chain termination and halting viral replication.
Caption: Intracellular activation of Sofosbuvir to PSI-7409 and inhibition of HCV replication.
Experimental Workflow: Troubleshooting Solubility Issues
This workflow provides a logical sequence of steps to diagnose and solve problems related to this compound solubility.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
References
Technical Support Center: PSI-7409 Stability in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing PSI-7409, maintaining its integrity in culture media is paramount for reproducible and accurate experimental outcomes. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of PSI-7409 in common cell culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and why is its stability a concern?
A1: PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the antiviral prodrug Sofosbuvir.[1][2] As a nucleoside triphosphate analog, it is susceptible to chemical and enzymatic degradation, particularly the hydrolysis of its phosphate chain. This degradation can lead to a loss of biological activity, resulting in inaccurate experimental data. The free form of PSI-7409 is particularly prone to instability; the tetrasodium salt form is recommended for improved stability.[1]
Q2: What are the primary factors that contribute to the degradation of PSI-7409 in culture media?
A2: Several factors can lead to the degradation of PSI-7409 in a typical cell culture environment:
-
pH: The pH of the culture medium can significantly impact the rate of hydrolysis of the triphosphate chain.
-
Temperature: Standard cell culture incubation temperatures (e.g., 37°C) can accelerate the degradation of nucleoside triphosphates.
-
Enzymatic Activity: If the culture medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), it will contain phosphatases and other enzymes that can enzymatically degrade the triphosphate group of PSI-7409.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions of PSI-7409 can lead to its degradation.[3][4][5]
Q3: How should I prepare and store stock solutions of PSI-7409?
A3: Proper preparation and storage of stock solutions are critical for maximizing the stability of PSI-7409.
| Parameter | Recommendation | Rationale |
| Form | Use the tetrasodium salt of PSI-7409. | The salt form is more stable than the free acid form.[1] |
| Solvent | Dissolve in nuclease-free water or a buffer with a slightly alkaline pH (e.g., Tris-HCl, pH 8.0). | Aqueous solutions of nucleoside triphosphates are more stable at a pH above 7.5.[6] |
| Storage Temperature | Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] | Lower temperatures slow down the rate of hydrolysis. |
| Aliquoting | Prepare single-use aliquots. | This minimizes the number of freeze-thaw cycles the stock solution is subjected to.[3] |
| Preparation of Working Solutions | Prepare working solutions fresh for each experiment by diluting the stock solution in culture medium immediately before use. | Solutions of PSI-7409 are unstable and should be used promptly after preparation.[2] |
Q4: Is PSI-7409 cell-permeable?
A4: Due to the highly negatively charged triphosphate group, PSI-7409 is generally considered to be poorly cell-permeable.[7][8] For intracellular studies, it is common practice to use the parent nucleoside prodrug, Sofosbuvir (PSI-7977), which is cell-permeable and is subsequently metabolized intracellularly to the active PSI-7409 triphosphate form.[1][2] If direct intracellular delivery of PSI-7409 is required, specialized delivery methods such as lipofection, microinjection, or the use of synthetic transporters may be necessary.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving PSI-7409.
Problem 1: Inconsistent or lower-than-expected biological activity of PSI-7409 in my cell-free assay.
| Potential Cause | Troubleshooting Step |
| Degradation of PSI-7409 in working solution. | Prepare fresh working solutions of PSI-7409 in the assay buffer immediately before each experiment. Avoid letting the solution sit at room temperature or 37°C for extended periods. |
| Degradation of stock solution. | Ensure that stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from a new vial of PSI-7409 powder. |
| Suboptimal pH of the assay buffer. | Check the pH of your assay buffer. The stability of nucleoside triphosphates is generally better at a slightly alkaline pH (around 8.0).[6] |
| Presence of contaminating nucleases/phosphatases. | Ensure all buffers and water used are nuclease-free. If possible, include phosphatase inhibitors in your assay buffer, ensuring they do not interfere with your experimental endpoint. |
Problem 2: I am not observing the expected intracellular effects after treating my cells with PSI-7409.
| Potential Cause | Troubleshooting Step |
| Poor cell permeability of PSI-7409. | As a triphosphate, PSI-7409 does not efficiently cross cell membranes.[7][8] For intracellular activity, consider using the parent prodrug, Sofosbuvir (PSI-7977), which is designed for cell entry and subsequent conversion to PSI-7409. |
| Degradation of PSI-7409 in the culture medium before it can be taken up by any potential minor transport mechanism. | If attempting direct delivery, minimize the incubation time of PSI-7409 in serum-containing medium. Consider using a serum-free medium for the duration of the treatment if compatible with your cell line. |
| Use of a delivery agent is required. | If direct delivery of the triphosphate is essential, explore methods such as transfection with lipid-based reagents or electroporation. These methods will require optimization for your specific cell type. |
Experimental Protocols
Protocol 1: Assessment of PSI-7409 Stability in Culture Medium
This protocol provides a framework for determining the stability of PSI-7409 in your specific cell culture medium.
Objective: To quantify the degradation of PSI-7409 over time under standard cell culture conditions.
Materials:
-
PSI-7409 tetrasodium salt
-
Your specific cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Quenching solution (e.g., cold methanol or perchloric acid)
-
Microcentrifuge tubes
Methodology:
-
Prepare a fresh stock solution of PSI-7409 in nuclease-free water at a known concentration (e.g., 10 mM).
-
Spike PSI-7409 into your culture medium: Prepare two sets of tubes, one with complete medium (containing serum) and one with serum-free medium. Add PSI-7409 to a final concentration relevant to your experiments (e.g., 100 µM).
-
Time Zero (T=0) Sample: Immediately after adding PSI-7409, take an aliquot from each tube and quench the reaction by adding it to a tube containing a cold quenching solution. This will stop any further degradation. Store this sample at -80°C until analysis.
-
Incubation: Place the remaining tubes in a 37°C incubator with 5% CO₂.
-
Time-Course Sampling: At various time points (e.g., 1, 2, 4, 8, 24, and 48 hours), remove an aliquot from each condition, quench it as in step 3, and store at -80°C.
-
Sample Preparation for HPLC: Prior to analysis, process your quenched samples. This may involve protein precipitation (if serum was used) and centrifugation to remove any precipitates.
-
HPLC Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of intact PSI-7409. The formation of degradation products (PSI-7409 diphosphate and monophosphate) can also be monitored if standards are available.
-
Data Analysis: Plot the concentration of PSI-7409 versus time for each condition to determine its stability profile and calculate its half-life.
Visualizations
Caption: Degradation pathway of PSI-7409 in culture media.
Caption: Workflow for assessing PSI-7409 stability.
Caption: Troubleshooting decision tree for PSI-7409 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nanoporetech.com [nanoporetech.com]
- 4. mlo-online.com [mlo-online.com]
- 5. Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 7. Transport of Nucleoside Triphosphates into Cells by Artificial Molecular Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in HCV Replicon Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. High Variability in Luciferase Readings Across Replicate Wells
Question: I am observing significant variability in my luciferase reporter assay results between replicate wells treated with the same compound concentration. What are the potential causes and how can I troubleshoot this?
Answer:
High variability in luciferase readings is a common issue that can obscure the true effect of a test compound. The root causes often lie in subtle inconsistencies in experimental technique.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension by thoroughly resuspending cells before plating. Pipette gently to avoid cell shearing. Use a calibrated multichannel pipette for seeding and consider using a reversed pipetting technique. |
| "Edge Effect" | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation, leading to changes in media concentration. If unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Compound Addition | Ensure accurate and consistent dispensing of compounds. Use calibrated pipettes and perform serial dilutions carefully. Mix the plate gently after compound addition to ensure even distribution. |
| Cell Health and Confluency | Maintain a consistent and low passage number for the replicon cell line, as high passage numbers can alter replication efficiency.[1] Ensure cells are healthy and seeded at an optimal density (typically 70-80% confluency at the time of assay). Over-confluent or stressed cells can exhibit altered replication and drug sensitivity.[1] |
| Incomplete Cell Lysis | Ensure the lysis buffer is at room temperature and that the incubation time is sufficient for complete cell lysis as per the manufacturer's protocol. Agitate the plate gently during lysis to ensure the buffer reaches all cells. |
| Reagent Temperature | Allow all assay reagents, especially the luciferase substrate, to equilibrate to room temperature before use. |
2. Low Signal-to-Background Ratio in Luciferase Assay
Question: My luciferase signal from the vehicle-treated control wells is very low, close to the background signal from my negative control (e.g., non-replicating replicon or mock-transfected cells). What could be causing this?
Answer:
A low signal-to-background ratio indicates suboptimal replicon replication or issues with the assay detection.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Replicon Replication | Use a highly permissive cell line, such as Huh-7.5 or other selected Huh-7 clones, which are known to support robust HCV RNA replication.[2] For some HCV genotypes (e.g., genotype 1a and 1b), the presence of adaptive mutations in the replicon construct is crucial for efficient replication.[2][3] Confirm the integrity of the replicon RNA used for transfection. |
| Low Cell Viability | Perform a cytotoxicity assay in parallel to ensure that the low signal is not due to cell death. |
| Incorrect Incubation Time | Optimize the incubation time post-compound treatment. Typical durations are 48 to 72 hours.[1] Shorter times may not allow for sufficient signal accumulation, while longer times might lead to cytotoxicity. |
| Expired or Improperly Stored Reagents | Use fresh luciferase assay reagents and store them according to the manufacturer's instructions. The luciferase substrate is particularly sensitive to degradation. |
| Instrument Settings | Ensure the luminometer settings (e.g., integration time) are optimized for your assay plate and signal intensity. |
3. Positive Control Inhibitor Shows Weak or No Activity
Question: My known positive control inhibitor is not showing the expected level of inhibition in the assay. What should I investigate?
Answer:
Failure of the positive control is a critical issue that points to systemic problems in the assay.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | Confirm the identity, purity, and concentration of your positive control stock solution.[1] Prepare fresh dilutions for each experiment and store the compound under recommended conditions to prevent degradation.[1] |
| Replicon Genotype/Subtype Specificity | Ensure the positive control is active against the specific HCV genotype or subtype of your replicon. Some inhibitors have a narrow spectrum of activity. |
| Presence of Resistance Mutations | If using a stable replicon cell line, prolonged culture can sometimes lead to the emergence of spontaneous resistance mutations. Sequence the replicon to check for known resistance-associated substitutions (RASs). |
| Assay Protocol Errors | Review the entire assay protocol for any deviations, including incubation times, reagent concentrations, and cell handling procedures.[1] |
| High Cell Density | Seeding cells at too high a density can sometimes mask the effect of an inhibitor. Optimize the cell seeding density. |
Experimental Protocols
1. Standard HCV Replicon Luciferase Assay Protocol
This protocol outlines a typical workflow for assessing the antiviral activity of compounds using a luciferase-based HCV replicon assay.
-
Cell Seeding:
-
Trypsinize and resuspend HCV replicon cells (e.g., Huh-7 harboring a genotype 1b luciferase replicon) in complete DMEM with 10% FBS.[1]
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.[1]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of the test compound in complete DMEM. A common starting concentration is 10 µM with 3-fold serial dilutions.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor with known potency.[1]
-
Carefully remove the media from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically a volume equal to the culture medium).
-
Incubate for the recommended time (e.g., 10 minutes) at room temperature, protecting the plate from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a suitable curve-fitting model.
-
2. Cytotoxicity Assay (e.g., using an ATP-based assay)
It is crucial to assess compound cytotoxicity in parallel to ensure that the observed reduction in replicon signal is due to specific antiviral activity and not cell death.
-
Protocol:
-
Seed cells and treat with compounds as described in the HCV Replicon Luciferase Assay Protocol.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a commercially available ATP-based cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
-
Visualizations
Caption: Standard experimental workflow for an HCV replicon assay.
Caption: A logical approach to troubleshooting common HCV replicon assay issues.
Caption: Simplified overview of the HCV replication cycle within a host cell.
References
Technical Support Center: Optimizing PSI-7409 Concentration for In Vitro Experiments
Welcome to the technical support center for PSI-7409. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing PSI-7409 and its parent compound, sofosbuvir, in in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and how does it work?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the prodrug sofosbuvir (also known as PSI-7977).[1][2][3][4][5] Sofosbuvir is a nucleotide analog that is metabolized within the cell to PSI-7409. PSI-7409 then acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][6] It is incorporated into the nascent viral RNA chain, leading to chain termination and preventing viral replication.[6][7]
Q2: Should I use PSI-7409 or sofosbuvir in my cell-based assays?
A2: For cell-based assays, it is standard practice to use the prodrug, sofosbuvir. Sofosbuvir is cell-permeable and is efficiently converted to the active triphosphate form, PSI-7409, intracellularly by host cell kinases.[7][8] Direct application of the triphosphate form, PSI-7409, to cells is generally not effective due to its poor cell permeability. PSI-7409 is primarily used in biochemical assays with purified enzyme.
Q3: What are the typical effective concentrations of sofosbuvir in HCV replicon assays?
A3: The 50% effective concentration (EC50) of sofosbuvir against various HCV genotypes in replicon assays is typically in the nanomolar range. For instance, the EC50 for a related prodrug, PSI-7851, against genotype 1b replicons was found to be 0.075 ± 0.050 μM.[2] The specific EC50 can vary depending on the HCV genotype, the specific replicon system, and the cell line used.
Q4: What cell lines are recommended for in vitro experiments with sofosbuvir?
A4: The human hepatoma cell line, Huh-7, and its derivatives (e.g., Huh-7.5) are the most commonly used cell lines for HCV replicon assays and are suitable for studying the antiviral activity of sofosbuvir.[3][9][10] These cells support robust HCV replication and have the necessary cellular machinery to metabolize sofosbuvir to its active form.
Q5: How should I prepare and store PSI-7409 and sofosbuvir?
A5: For PSI-7409, which is typically supplied as a solid, it is soluble in water.[1][4] Stock solutions should be prepared fresh, or for short-term storage, kept at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is important to avoid repeated freeze-thaw cycles.[4] For sofosbuvir, follow the manufacturer's instructions for solubility and storage, typically dissolving in DMSO to create a stock solution.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of PSI-7409 and the antiviral and cytotoxic profile of its parent compound, sofosbuvir.
Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | IC50 (μM) |
| Genotype 1b | 1.6[1][2][9] |
| Genotype 2a | 2.8[1][2][9] |
| Genotype 3a | 0.7[1][2][9] |
| Genotype 4a | 2.6[1][2][9] |
Table 2: In Vitro Selectivity of PSI-7409
| Polymerase | IC50 (μM) |
| Human DNA Polymerase α | 550[1][9] |
| Human DNA Polymerase β | >1000[1][9] |
| Human DNA Polymerase γ | >1000[1][9] |
| Human RNA Polymerase II | >100[1] |
Table 3: Antiviral Activity and Cytotoxicity of Sofosbuvir in Cell Culture
| Cell Line | Parameter | Value (μM) |
| Huh-7 (HCV Replicon) | EC50 (PSI-7851) | 0.075 - 0.43 |
| Huh-7.5 | CC50 | >50 |
| Huh-7 | Non-toxic Concentration | 36[3] |
| HepG2 | CC50 | >100 |
Experimental Protocols
Protocol 1: HCV NS5B Polymerase Inhibition Assay
This protocol outlines a biochemical assay to determine the inhibitory activity of PSI-7409 against purified HCV NS5B polymerase.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM KCl, 1 mM DTT, 1 mM EDTA, and 0.2 U/μl of RNasin.
-
Compound Dilution : Serially dilute PSI-7409 in the reaction mixture to achieve the desired final concentrations.
-
Enzyme and Substrate Addition : Add the purified HCV NS5B polymerase to the reaction mixture. Initiate the reaction by adding a mixture of NTPs, including a radiolabeled nucleotide (e.g., [α-³²P]UTP), and an appropriate RNA template/primer.
-
Incubation : Incubate the reaction at 30°C for a defined period (e.g., 30-180 minutes), depending on the enzyme activity of the specific NS5B genotype.[2]
-
Reaction Quenching : Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Product Quantification : Purify the radiolabeled RNA product and quantify the incorporated radioactivity using a phosphorimager or scintillation counting.
-
Data Analysis : Calculate the percent inhibition for each PSI-7409 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: HCV Replicon Assay
This protocol describes a cell-based assay to evaluate the antiviral activity of sofosbuvir.
-
Cell Seeding : Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene) into 96-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment : Prepare serial dilutions of sofosbuvir in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).[9]
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[9]
-
Quantification of HCV Replication :
-
Luciferase Assay : If using a luciferase reporter replicon, lyse the cells and add a luciferase substrate. Measure the resulting luminescence, which is proportional to the level of HCV RNA replication.[9]
-
qPCR : Alternatively, extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to quantify HCV RNA levels, normalizing to a housekeeping gene.
-
-
Data Analysis : Determine the EC50 value, which is the concentration of sofosbuvir that inhibits HCV replication by 50%.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of sofosbuvir.
-
Cell Seeding : Seed Huh-7 or other relevant cell lines in a 96-well plate and allow them to attach overnight.
-
Compound Treatment : Treat the cells with serial dilutions of sofosbuvir for the same duration as the replicon assay (e.g., 72 hours).[10]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis : Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Troubleshooting Guides
Issue 1: Lower than Expected Antiviral Activity of Sofosbuvir
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of sofosbuvir for each experiment. Ensure proper storage of the stock solution as per the manufacturer's guidelines.[11] |
| Cell Health and Passage Number | Use a consistent and low passage number of the replicon cell line, as high passage numbers can alter replication efficiency and drug sensitivity.[11] Ensure cells are healthy and not over-confluent. |
| Suboptimal Incubation Time | Optimize the incubation time with the inhibitor. Typical durations are 48 to 72 hours.[11] |
| Inaccurate Dispensing | Verify the accuracy and consistency of cell and compound dispensing. Use calibrated pipettes. |
| Serum Lot Variability | Use a consistent batch of fetal bovine serum (FBS), as lot-to-lot variability can impact cell growth and replicon replication.[11] |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells for experimental data. |
| Inconsistent Compound Addition | Ensure thorough mixing of the compound in the medium before adding to the cells. |
| Evaporation | Maintain proper humidity in the incubator. Use plate sealers for long incubation periods. |
| Cell Clumping | Ensure single-cell suspension during trypsinization and seeding. |
Issue 3: Observed Cytotoxicity at Concentrations Close to the EC50
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic level for the cell line (typically ≤ 0.5%). |
| Compound-Specific Cytotoxicity | Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to accurately determine the CC50 of sofosbuvir in your specific cell line and under your experimental conditions. |
| Assay Interference | Some compounds can interfere with the assay readout (e.g., luciferase activity). Run a counterscreen with a non-replicon cell line expressing the reporter to rule out off-target effects. |
Issue 4: Emergence of Drug Resistance
| Possible Cause | Troubleshooting Step |
| Pre-existing Resistant Variants | The S282T substitution in the NS5B polymerase is the primary mutation known to confer resistance to sofosbuvir.[12][13] If resistance is suspected, sequence the NS5B region of the replicon RNA from treated cells. |
| Prolonged Exposure to Suboptimal Concentrations | In long-term culture experiments, using concentrations of sofosbuvir that are too low can select for resistant variants.[12] Use concentrations that are well above the EC90 to suppress the emergence of resistance. |
Visualizations
Caption: Mechanism of action of sofosbuvir.
Caption: Experimental workflow for in vitro evaluation.
Caption: Troubleshooting decision tree for low activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the effect of sofosbuvir on selective oncogenes expression level of hepatocellular carcinoma Ras/Raf/MEK/ERK pathway in Huh7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of PSI-7409 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSI-7409. The information provided aims to help manage and understand potential off-target effects during cellular assays.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with PSI-7409.
Question: My cells are showing unexpected levels of cytotoxicity at concentrations where PSI-7409 should be specific for HCV NS5B polymerase. What could be the cause?
Answer: Unexpected cytotoxicity can stem from several factors. Firstly, consider the cell type you are using. Primary human hepatocytes achieve a much higher intracellular concentration of PSI-7409 (~100 μM) compared to cell lines like clone A cells (~25 μM).[1][2] This higher concentration could lead to off-target effects. Secondly, PSI-7409 is a weak inhibitor of human DNA polymerase α (IC50 = 550 μM).[1][2] While this is a high concentration, prolonged exposure or use in highly proliferative cells could result in cytotoxic effects. We recommend performing a dose-response curve for cytotoxicity in your specific cell line to determine the toxic concentration.
Question: I am observing changes in mitochondrial function in my cellular assays with PSI-7409. Is this a known off-target effect?
Answer: While PSI-7409 itself has not been extensively reported to cause mitochondrial toxicity, it is a known concern for nucleoside analogs in general.[3][4] It is possible that at high concentrations or in specific cell types, PSI-7409 could interfere with mitochondrial DNA synthesis or function. We recommend assessing mitochondrial toxicity by measuring mitochondrial DNA (mtDNA) levels and lactate production. A significant decrease in mtDNA or an increase in lactate production could indicate mitochondrial dysfunction.[3][5]
Question: My anti-HCV replicon assay results are inconsistent. Could off-target effects be influencing the outcome?
Answer: Inconsistent results in replicon assays can be due to off-target effects. High concentrations of PSI-7409 might induce cellular stress responses that could indirectly affect replicon replication. For instance, some studies suggest that sofosbuvir, the prodrug of PSI-7409, might influence cellular signaling pathways like the Ras/Raf/MEK/ERK pathway, potentially leading to overexpression of genes like MAPK1.[6] Such alterations could create a cellular environment that is less conducive to viral replication, independent of direct NS5B inhibition. It is also important to ensure the stability of the compound in your assay medium over the course of the experiment.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of PSI-7409?
PSI-7409 is the active 5'-triphosphate metabolite of the prodrug sofosbuvir (PSI-7977).[2][7] It acts as a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[7] By incorporating into the growing viral RNA chain, it causes chain termination, thus preventing viral replication.[8]
What are the known on-target IC50 values for PSI-7409 against HCV NS5B polymerase?
The inhibitory activity of PSI-7409 against HCV NS5B polymerase varies slightly between different HCV genotypes.
| HCV Genotype | IC50 (μM) |
| Genotype 1b_Con1 | 1.6[1][2] |
| Genotype 2a_JFH1 | 2.8[1][2] |
| Genotype 3a | 0.7[1][2] |
| Genotype 4a | 2.6[1][2] |
What are the known off-target effects of PSI-7409?
The primary documented off-target effect is the weak inhibition of human DNA polymerase α, with an IC50 of 550 μM.[1][2] PSI-7409 shows no significant inhibition of human DNA polymerase β and γ at concentrations up to 1 mM.[1][2] There are also some reports suggesting potential for immunological changes and alterations in cellular signaling pathways, such as the Ras/Raf/MEK/ERK pathway, although these require further investigation.[6]
What are the recommended control experiments to assess off-target effects?
To assess off-target effects, we recommend including the following controls in your experiments:
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Cytotoxicity Assay: To determine the concentration at which PSI-7409 becomes toxic to your specific cell line.
-
Mitochondrial Toxicity Assays: To measure potential impacts on mitochondrial function, such as quantifying mitochondrial DNA and lactate production.
-
Host Polymerase Inhibition Assay: To confirm the lack of significant inhibition of host DNA and RNA polymerases at the working concentration of PSI-7409.
Experimental Protocols
Cytotoxicity Assay
This protocol is adapted for a 384-well plate format.
-
Cell Seeding: Seed 2,000 cells per well in a 384-well plate.
-
Compound Preparation: Prepare a serial dilution of PSI-7409.
-
Treatment: Transfer 0.4 μl of the compound solution to the cell culture plate. The final DMSO concentration should be below 0.5%.
-
Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.
-
Readout: Use a commercial kit (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions.
Mitochondrial DNA (mtDNA) Quantification
-
Cell Treatment: Treat cells with PSI-7409 at various concentrations for a specified period (e.g., up to 3 weeks).[5]
-
DNA Extraction: Extract total DNA from the treated and control cells.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the relative amounts of a mitochondrial gene (e.g., COX II) and a nuclear gene (e.g., β-globin).
-
Analysis: Calculate the ratio of mitochondrial to nuclear DNA to determine any changes in mtDNA levels.
Lactate Production Assay
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Cell Treatment: Treat cells with PSI-7409 at various concentrations.
-
Sample Collection: Collect the cell culture medium at different time points.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the concentration of lactate in the medium.
-
Analysis: Compare the lactate levels in treated cells to those in untreated control cells. An increase of over 20% can be considered significant.[5]
Human DNA Polymerase Inhibition Assay
-
Reaction Mixture: Prepare a 10 μL reaction mixture containing 50 mM Tris (pH 7.5), 50 mM NaCl, activated calf thymus DNA, all four dNTPs (20 μM each), [α-32P]dCTP, 5 mM MgCl2, and varying concentrations of PSI-7409.[1]
-
Enzyme Addition: Add human DNA polymerase α, β, or γ to the reaction mixture.[1]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[1]
-
Quenching: Stop the reaction by adding 1 μL of 0.5 M EDTA.[1]
-
Quantification: Quantify the radiolabeled product to determine the extent of inhibition.[1]
Visualizations
Caption: Mechanism of action of PSI-7409.
Caption: Troubleshooting workflow for off-target effects.
Caption: Workflow for assessing mitochondrial toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro mitochondrial toxicity of metacavir, a new nucleoside reverse transcriptase inhibitor for treatment of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the effect of sofosbuvir on selective oncogenes expression level of hepatocellular carcinoma Ras/Raf/MEK/ERK pathway in Huh7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PSI-7409 Polymerase Inhibition Assay
This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing high background signals in polymerase inhibition assays involving PSI-7409, the active triphosphate metabolite of Sofosbuvir.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and how does it work?
PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir.[1][2] It functions as a nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] During viral RNA replication, the NS5B polymerase incorporates PSI-7409 into the growing RNA strand, which then acts as a chain terminator, halting viral replication.[3][4]
Q2: What are the most common causes of high background in my polymerase inhibition assay?
High background can obscure the true signal from enzymatic activity, reducing the assay's sensitivity and dynamic range.[5] The primary sources of high background fluorescence or signal can be categorized as follows:
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Reagent-Related Issues: Problems with the enzyme, substrate (nucleotides), template, or the inhibitor itself. This includes contamination, degradation, or inappropriate concentrations.[5][6]
-
Assay Conditions: Sub-optimal buffer composition (pH, salt concentration), incubation time, or temperature.
-
Non-Specific Binding: The enzyme, substrate, or detection reagents may bind non-specifically to the assay plate or other components, generating a false signal.[7]
-
Instrumentation: Incorrect settings on the plate reader, such as photomultiplier tube (PMT) gain being set too high, can amplify background noise.[5]
Q3: My "no-enzyme" control has a high signal. What does this indicate?
A high signal in the absence of the polymerase strongly suggests that the background is independent of enzyme activity.[5] The likely causes are:
-
Substrate Instability: The labeled nucleotide (e.g., radiolabeled or fluorescently tagged) may be degrading spontaneously in the assay buffer.[5]
-
Buffer or Water Contamination: Buffers may be contaminated with fluorescent impurities, microbes, or nucleases.[5][6][7] Always use high-purity, nuclease-free water and sterile-filter buffers.[5]
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Plate Issues: The microplate itself may be dirty or possess inherent fluorescent properties.[5][8]
Q4: How can I determine if my reagents are the source of the high background?
Systematically omit one component at a time from the reaction mixture. For example, set up wells containing all reagents except the template, or all reagents except the labeled nucleotide. This process of elimination can help pinpoint the specific reagent contributing to the high background.
Q5: Could the purity or concentration of the NS5B polymerase be the problem?
Yes. Recombinant NS5B polymerase, often expressed in E. coli, can have issues with solubility and purity.[9]
-
Contaminating Nucleases: If the enzyme preparation is contaminated with nucleases, it can degrade the RNA template, leading to inconsistent results.
-
Enzyme Concentration: Using too much enzyme can lead to a very rapid reaction that is difficult to measure accurately and can increase background.[10] Conversely, inactive enzyme can lead to no signal at all. It is crucial to titrate the enzyme to find an optimal concentration that gives a robust signal without excessive background.
Troubleshooting Guide for High Background
The following table summarizes common issues and provides actionable solutions for reducing high background in your PSI-7409 polymerase inhibition assay.
| Potential Cause | Recommended Solution & Rationale | Expected Outcome |
| Reagent Contamination | Test: Run controls omitting one reagent at a time. Solution: Prepare all buffers and reagent solutions fresh using high-purity, nuclease-free water.[6] Sterile-filter buffers to remove microbial contamination.[5] | Reduction of signal in "no-enzyme" or "no-template" controls. |
| Sub-optimal Reagent Concentration | Test: Titrate key reagents including the NS5B enzyme, RNA template, and labeled nucleotide. Solution: Optimize concentrations to find the lowest amount that still provides a robust and reproducible signal-to-noise ratio. High primer/template concentrations can sometimes cause issues.[10][11] | An improved dynamic range of the assay with a lower signal baseline. |
| Non-Specific Binding | Test: Compare background from different types of microplates (e.g., low-binding surfaces). Solution: Add a non-ionic detergent like Tween-20 (0.01-0.05%) or Bovine Serum Albumin (BSA) (0.1 mg/mL) to the assay buffer to block non-specific sites and reduce binding to plate wells.[10][12] | Lower background signal across the entire plate, especially in negative controls. |
| Labeled Nucleotide Degradation | Test: Incubate the labeled nucleotide in assay buffer for the duration of the experiment and measure the signal. Solution: Prepare nucleotide solutions fresh before each experiment. Protect fluorescently-labeled nucleotides from light to prevent photobleaching.[5] | A stable, low background signal from the labeled nucleotide over time. |
| Incorrect Instrument Settings | Test: Review the plate reader's gain settings. Solution: Optimize the PMT gain. A very high gain amplifies both the specific signal and the background.[5] Find a setting that provides a strong signal for the positive control without saturating the detector or excessively amplifying the background of the negative control. | A reduction in the raw background values recorded by the instrument, improving the signal-to-noise ratio. |
| Assay Buffer Composition | Test: Prepare and test buffers with varying pH and salt concentrations. Solution: Ensure the buffer pH and ionic strength are optimal for NS5B polymerase activity. Divalent cations like MgCl₂ or MnCl₂ are critical and their concentration should be optimized.[12][13][14] | Increased specific enzyme activity relative to the background signal. |
Visual Troubleshooting and Assay Workflow
Mechanism of PSI-7409 Action
The diagram below illustrates the conversion of the Sofosbuvir prodrug to its active form, PSI-7409, and its subsequent action on the HCV NS5B polymerase.
Caption: Mechanism of Sofosbuvir activation and HCV polymerase inhibition by PSI-7409.
Troubleshooting Workflow for High Background
This flowchart provides a logical sequence of steps to diagnose and resolve high background issues in your assay.
Caption: A step-by-step workflow for troubleshooting high background signals.
Example Experimental Protocol: HCV NS5B Polymerase Inhibition Assay
This protocol describes a generic, non-radioactive, fluorescence-based assay for measuring the inhibition of HCV NS5B polymerase by PSI-7409.
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Prepare fresh and sterile filter.
-
NS5B Enzyme: Recombinant HCV NS5B polymerase (e.g., truncated form for solubility[12][15]) diluted in assay buffer to a pre-optimized working concentration (e.g., 25-50 nM).
-
RNA Template/Primer: A biotinylated homopolymeric template with a corresponding primer (e.g., poly(A)/oligo(dT)).
-
Nucleotide Mix: A mix of ATP, CTP, GTP, and a fluorescently-labeled UTP analog (e.g., UTP-X-Fluorophore) at optimized concentrations.
-
Inhibitor (PSI-7409): Prepare a serial dilution of PSI-7409 in assay buffer.
-
Stop Solution: 100 mM EDTA in phosphate-buffered saline.[15]
-
Detection Reagent: Streptavidin-coated detection conjugate (e.g., linked to a fluorophore acceptor).
2. Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted PSI-7409 or vehicle control (for positive and negative controls) to appropriate wells.
-
Add 20 µL of NS5B enzyme to all wells except the "no-enzyme" negative controls. Add 20 µL of assay buffer to the "no-enzyme" wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the polymerase reaction by adding 25 µL of a 2X master mix containing the RNA template/primer and the nucleotide mix.
-
Incubate the plate at 30°C for 1-2 hours.[13]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Add the detection reagent according to the manufacturer's instructions to quantify the incorporated fluorescent UTP on the biotinylated template.
-
Read the fluorescence on a compatible plate reader at the appropriate excitation/emission wavelengths.
3. Data Analysis:
-
Subtract the average signal from the "no-enzyme" control wells from all other wells to correct for background.
-
Determine the percent inhibition for each PSI-7409 concentration relative to the vehicle control (0% inhibition) and the stop solution control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. BiochemSphere [biochemicalsci.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 14. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 15. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Variability in PSI-7409 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the antiviral activity of PSI-7409, the active triphosphate metabolite of sofosbuvir, across different Huh-7 hepatoma cell clones.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the EC50 value of PSI-7409 against Hepatitis C Virus (HCV) replicons in our different Huh-7 cell stocks. What could be the primary cause of this variability?
A1: The primary reason for variability in PSI-7409 activity is the inherent heterogeneity of the Huh-7 cell line.[1][2][3][4] Huh-7 cells, originally derived from a human hepatocellular carcinoma, have been cultured in laboratories worldwide for decades, leading to the spontaneous emergence of distinct subclones with unique genetic and phenotypic characteristics.[1][5] These differences can significantly impact HCV replication efficiency and the metabolic activation of sofosbuvir to its active form, PSI-7409, directly affecting the observed antiviral potency.
Q2: What specific differences between Huh-7 clones are known to affect PSI-7409 activity?
A2: Key differences include:
-
Metabolic Activation Efficiency: PSI-7409 is the end product of the intracellular phosphorylation of sofosbuvir. This process is dependent on the activity of host cell kinases, such as uridine-cytidine monophosphate kinase (UMP-CMPK).[6] The expression levels of these essential kinases can vary between different Huh-7 clones, leading to differential rates of PSI-7409 formation.[6] A lower expression of a key kinase will result in less active drug and consequently a higher EC50 value.
-
Innate Immune Signaling Pathways: Some widely used Huh-7 derivatives, like Huh7.5 and Huh7.5.1, harbor mutations in genes involved in the innate immune response. For instance, Huh7.5 cells have a mutation in the RIG-I gene (DDX58), which impairs the production of interferon in response to viral RNA.[7] This compromised immune signaling allows for more robust HCV replication, which can influence the apparent efficacy of an antiviral compound.
-
HCV Replication Permissiveness: Different Huh-7 clones support HCV replication to varying degrees, with observed differences of up to 1000-fold.[2] This is influenced by a multitude of host factors. In a highly permissive clone, a higher concentration of the antiviral may be required to achieve the same percentage of inhibition compared to a less permissive clone.
-
Cell Growth and Morphology: Phenotypic differences in growth rates and morphology among Huh-7 clones are also documented.[1][3] These can affect assay consistency, particularly in multi-day replication assays.
Q3: Are there specific, well-characterized Huh-7 clones that are recommended for antiviral studies?
A3: Several subclones have been developed to address the heterogeneity of the parental Huh-7 line:
-
Huh7.5 and Huh7.5.1: These are highly permissive to HCV infection due to a defect in the RIG-I pathway and are widely used for HCV research.[7]
-
Huh7.5.1-8: This is a subclone of Huh7.5.1 selected for high and stable expression of the HCV entry receptor CD81, resulting in approximately 10-fold higher permissiveness to HCV.[7]
The choice of clone depends on the experimental goals. For screening and initial efficacy studies, a highly permissive clone like Huh7.5.1-8 may be advantageous. However, for studying drug resistance or interactions with the innate immune system, the parental Huh-7 or other clones with intact signaling pathways might be more appropriate.
Troubleshooting Guide
Issue: High Variability in PSI-7409/Sofosbuvir EC50 Values Between Experiments
This guide provides a systematic approach to troubleshooting inconsistent results in your antiviral assays.
Logical Troubleshooting Workflow
References
- 1. Hepatitis C Virus Infection in Phenotypically Distinct Huh7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C virus infection in phenotypically distinct Huh7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic comparison of human hepatoma Huh-7 cell clones with different hepatitis C virus replication efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Characteristic Genomic Markers in Human Hepatoma HuH-7 and Huh7.5.1-8 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on PSI-7409 (Sofosbuvir) In Vitro Efficacy
This technical support guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice regarding the potential impact of serum proteins on the in vitro efficacy of the Hepatitis C Virus (HCV) inhibitor PSI-7409, the active triphosphate metabolite of Sofosbuvir.
Frequently Asked Questions (FAQs)
Q1: What is the role of serum proteins in the in vitro evaluation of PSI-7409?
A1: PSI-7409 is the active intracellular metabolite of the prodrug Sofosbuvir. Sofosbuvir itself is approximately 61-65% bound to human plasma proteins.[1][2] This binding is a critical consideration in in vitro experiments as it can significantly influence the concentration of free, unbound Sofosbuvir available to enter cells and be converted to the active PSI-7409. The presence of serum proteins, typically from Fetal Bovine Serum (FBS) in cell culture media, can sequester the prodrug, potentially leading to a higher apparent half-maximal effective concentration (EC50) than would be observed in a protein-free environment.
Q2: My observed EC50 for Sofosbuvir is higher than published values. Could serum proteins be the cause?
A2: Yes, this is a common reason for discrepancies in antiviral potency measurements. The concentration of serum (e.g., FBS) in your cell culture medium can directly impact the fraction of unbound Sofosbuvir. If your assay conditions include a higher percentage of serum than the reference experiment, you may observe a rightward shift in the dose-response curve, resulting in a higher calculated EC50 value. It is crucial to note and standardize the serum concentration in your experimental protocols for consistent results.
Q3: How does Sofosbuvir enter the cell and become activated to PSI-7409?
A3: Sofosbuvir is a phosphoramidate prodrug that passively diffuses into hepatocytes. Inside the cell, it undergoes a series of metabolic steps. The initial cleavage of the phosphoramidate moiety is facilitated by human histidine triad nucleotide-binding protein 1 (HINT-1).[1] This is followed by phosphorylation steps mediated by cellular kinases, ultimately forming the active triphosphate analog, PSI-7409 (also known as GS-461203).[1] This active metabolite then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in EC50 values between experiments. | Inconsistent serum (FBS) concentration in the culture medium. | Standardize the source and percentage of FBS used in all assays. For critical experiments, consider using a single lot of FBS to minimize lot-to-lot variability. |
| Observed potency of Sofosbuvir is significantly lower than expected. | High protein binding in the assay. The concentration of unbound, active drug is lower than the nominal concentration. | 1. Reduce the serum concentration in your assay medium, if tolerated by the cells. 2. Consider using a protein-free or low-protein medium for the drug treatment phase of the experiment. 3. Alternatively, perform experiments at different serum concentrations to extrapolate the EC50 at 0% serum. |
| Difficulty reproducing published data. | Differences in experimental protocols, particularly cell lines and serum concentrations. | Review the detailed methodology of the publication you are referencing. Pay close attention to the cell line used (e.g., Huh-7, Huh-7.5.1), the type and percentage of serum, and the duration of drug exposure.[4][5] |
Quantitative Data Summary
Table 1: Protein Binding of Sofosbuvir
| Compound | Protein Binding (%) | Reference |
| Sofosbuvir | 61 - 65% | [1][2] |
The implication of this binding is a reduction in the free fraction of the drug available for cellular uptake. The expected impact on EC50 is an increase in the apparent EC50 as the serum protein concentration increases.
Experimental Protocols
Protocol: HCV Replicon Assay to Determine the Effect of Serum Protein on Sofosbuvir Efficacy
This protocol outlines a method to assess the impact of serum protein concentration on the antiviral activity of Sofosbuvir using a stable HCV replicon cell line.
1. Materials:
- Huh-7 cell line stably harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a) expressing a reporter gene (e.g., Luciferase).
- Dulbecco's Modified Eagle Medium (DMEM).
- Fetal Bovine Serum (FBS).
- Penicillin-Streptomycin solution.
- G418 (for selection, if applicable).
- Trypsin-EDTA.
- 96-well cell culture plates.
- Sofosbuvir.
- Luciferase assay reagent.
- Luminometer.
2. Cell Maintenance:
- Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
- Incubate at 37°C in a humidified atmosphere with 5% CO2.
3. Assay Procedure:
- Cell Seeding:
- Trypsinize and resuspend the cells in complete growth medium.
- Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well.
- Incubate for 24 hours to allow for cell attachment.
- Drug Preparation and Treatment:
- Prepare a serial dilution of Sofosbuvir in DMEM.
- Prepare separate sets of drug dilutions in media containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%, and 20%).
- After 24 hours of cell seeding, remove the growth medium from the plates.
- Add 100 µL of the Sofosbuvir dilutions with varying FBS concentrations to the respective wells. Include a no-drug control for each FBS concentration.
- Incubation:
- Incubate the plates for 48-72 hours at 37°C.
- Luciferase Assay:
- After the incubation period, remove the medium.
- Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
4. Data Analysis:
- Normalize the luciferase readings for each well to the average of the no-drug control for that specific FBS concentration.
- Plot the normalized values against the logarithm of the Sofosbuvir concentration for each FBS condition.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each FBS concentration.
Visualizations
Diagram 1: Sofosbuvir Activation and Mechanism of Action
Caption: Workflow of Sofosbuvir uptake, activation, and inhibition of HCV replication.
Diagram 2: Experimental Workflow for Testing Serum Protein Impact
Caption: Flowchart for assessing Sofosbuvir EC50 at different serum concentrations.
References
ensuring complete conversion of sofosbuvir to PSI-7409 in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sofosbuvir and its intracellular conversion to the active metabolite PSI-7409.
Frequently Asked Questions (FAQs)
Q1: What is the complete intracellular metabolic pathway for the conversion of sofosbuvir to its active triphosphate form, PSI-7409?
A1: Sofosbuvir is a prodrug that requires intracellular metabolism to become pharmacologically active. After entering a hepatocyte, it undergoes a multi-step enzymatic conversion:
-
Initial Hydrolysis: The carboxylester moiety of sofosbuvir is hydrolyzed by human cathepsin A (CatA) and carboxylesterase 1 (CES1) to form an intermediate metabolite, MNI-1/Metabolite X.[1][2][3][4]
-
Phosphoramidate Cleavage: The histidine triad nucleotide-binding protein 1 (HINT1) cleaves the phosphoramidate bond, resulting in the formation of the monophosphate metabolite, PSI-352707 (GS-331007 monophosphate).[1][2][5]
-
First Phosphorylation: Uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) further phosphorylates the monophosphate form to the diphosphate metabolite, PSI-7410.[1][6][7]
-
Second Phosphorylation: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate metabolite, PSI-7409 (GS-461203).[1][6][7]
Q2: My results show incomplete conversion of sofosbuvir. What are the potential causes?
A2: Incomplete conversion of sofosbuvir to PSI-7409 can be attributed to several factors:
-
Low Enzyme Expression or Activity: The cell line you are using may have naturally low expression or activity of one or more of the key metabolic enzymes (CatA, CES1, HINT1, UMP-CMPK, NDPK). This is a known variable between different cell types (e.g., Huh-7 vs. primary hepatocytes).[7]
-
Cell Health and Culture Conditions: Suboptimal cell health, nutrient-depleted media, or other stressors can impact cellular enzymatic functions.
-
Experimental Conditions: The concentration of sofosbuvir, incubation time, and cell density can all influence the extent of metabolic conversion.
-
Pathological State of Cells: Certain cellular conditions, such as steatosis (fatty liver), have been shown to reduce the expression of key enzymes like UMP-CMPK, leading to impaired sofosbuvir activation.[1]
Q3: How can I quantify the intracellular concentrations of sofosbuvir and its metabolites?
A3: The gold standard for quantifying sofosbuvir and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate) is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] This technique offers high sensitivity and specificity, allowing for the accurate measurement of each metabolite in cell lysates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable levels of PSI-7409 | Insufficient expression of metabolic enzymes in the chosen cell line. | 1. Use a cell line known to have robust metabolic activity for sofosbuvir, such as primary human hepatocytes or the Huh-7 cell line.[11][12][13] 2. Consider transiently overexpressing the rate-limiting enzymes (e.g., UMP-CMPK) if working with a specific cell line is necessary. |
| Suboptimal incubation time. | Perform a time-course experiment to determine the optimal incubation period for maximal PSI-7409 formation in your specific cell system. In primary human hepatocytes, peak concentrations can be reached within 4 hours.[11][14] | |
| High variability in metabolite levels between experiments | Inconsistent cell density or cell health at the time of treatment. | Standardize cell seeding density and ensure consistent cell viability (>95%) before initiating experiments. Monitor cell morphology and growth rates. |
| Inconsistent sample preparation and extraction. | Follow a validated and standardized protocol for cell lysis and metabolite extraction to minimize variability. Ensure complete cell lysis and efficient extraction of phosphorylated metabolites. | |
| High levels of the inactive metabolite GS-331007 in the supernatant | Dephosphorylation of intracellular monophosphate and subsequent transport out of the cell. | This is an expected part of the metabolic pathway.[3][4] However, if intracellular active triphosphate levels are low, it could indicate a bottleneck in the phosphorylation steps catalyzed by UMP-CMPK and NDPK.[1] |
| Unexpected off-target effects or cellular toxicity | High concentrations of sofosbuvir or its metabolites. | Determine the non-toxic concentration of sofosbuvir for your cell line using a cell viability assay (e.g., Trypan blue exclusion or MTT assay). A study on Huh-7 cells identified 36 µM as a non-toxic concentration.[12] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Sofosbuvir Metabolites by LC-MS/MS
This protocol provides a general workflow. Specific parameters such as column type, mobile phase composition, and mass spectrometer settings should be optimized for your instrument.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Huh-7) at a predetermined density and allow them to adhere overnight.
-
Treat cells with the desired concentration of sofosbuvir for the specified duration.
-
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of a suitable lysis buffer (e.g., methanol-based).
-
Scrape the cells and collect the lysate.
-
-
Metabolite Extraction:
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge at high speed to pellet the protein debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable column (e.g., C18).
-
Detect and quantify the parent and daughter ions for sofosbuvir and each of its phosphorylated metabolites in multiple reaction monitoring (MRM) mode.[9]
-
Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and treat with a range of sofosbuvir concentrations for the desired time.
-
-
Cell Harvesting:
-
Trypsinize the cells to detach them from the plate.
-
Resuspend the cells in culture medium.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
-
Counting:
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Calculation:
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Data Presentation
Table 1: Intracellular Concentrations of Sofosbuvir Metabolites in Different Cell Types
| Cell Type | Metabolite | Concentration (fmol/10^6 cells) | Reference |
| PBMCs | Monophosphate | 220 (median) | [8] |
| Diphosphate | 70.2 (median) | [8] | |
| Triphosphate (PSI-7409) | 859 (median) | [8] | |
| Primary Human Hepatocytes | Triphosphate (PSI-7409) | ~100 µM (at 4h) | [11][14] |
| Clone A Cells | Triphosphate (PSI-7409) | ~25 µM (at 48h) | [11][15] |
Table 2: IC50 Values of PSI-7409 against HCV NS5B Polymerase of Different Genotypes
| HCV Genotype | IC50 (µM) | Reference |
| 1b | 1.6 | [15] |
| 2a | 2.8 | [15] |
| 3a | 0.7 | [15] |
| 4a | 2.6 | [15] |
Visualizations
Caption: Intracellular metabolic pathway of sofosbuvir.
Caption: Troubleshooting workflow for incomplete sofosbuvir conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Quantification of sofosbuvir and ledipasvir in human plasma by UPLC-MS/MS method: Application to fasting and fed bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting the effect of sofosbuvir on selective oncogenes expression level of hepatocellular carcinoma Ras/Raf/MEK/ERK pathway in Huh7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sofosbuvir Suppresses the Genome Replication of DENV1 in Human Hepatic Huh7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PSI-7409 | HCV抑制剂 | MCE [medchemexpress.cn]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Low Permissiveness of Cell Lines to HCV Replication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the low permissiveness of cell lines to Hepatitis C Virus (HCV) replication.
Frequently Asked Questions (FAQs)
Q1: Why are most cell lines not permissive to HCV infection?
A1: HCV has a very narrow host and cell tropism, primarily infecting human hepatocytes. The permissiveness of a cell line is determined by a complex interplay of host factors required for the viral lifecycle and the host's intrinsic antiviral defenses. Most cell lines lack the specific cellular machinery that HCV hijacks for its own propagation.
Q2: What are the key host factors required for HCV entry?
A2: HCV entry into a hepatocyte is a multi-step process involving several key host factors. These include the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN).[1] The absence of any of these essential factors can severely restrict or completely block viral entry.
Q3: My cells express all the entry factors, but I still see low HCV replication. What other factors could be involved?
A3: Beyond entry, efficient HCV replication is dependent on liver-specific intracellular factors. A critical host factor is the liver-specific microRNA-122 (miR-122), which binds to the 5' untranslated region of the HCV genome, protecting it from degradation and enhancing its translation and replication. Additionally, host proteins involved in lipid metabolism are crucial for the formation of the membranous web, where HCV replication complexes are formed.
Q4: What is the role of the innate immune system in limiting HCV replication in cell culture?
A4: The innate immune system is the first line of defense against viral infections. In hepatocytes, viral RNA can be recognized by pattern recognition receptors (PRRs) like RIG-I, which triggers a signaling cascade that leads to the production of interferons (IFNs).[2][3] IFNs, in turn, induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell, thereby inhibiting HCV replication.[4]
Q5: Why are Huh7 cells and their derivatives the most commonly used cell lines for HCV research?
A5: The human hepatoma cell line, Huh7, is unique in its ability to support the entire HCV lifecycle.[5][6] Subclones of Huh7, such as Huh-7.5 and Huh-7.5.1, are even more permissive due to defects in their innate immune signaling pathways.[7] For instance, Huh-7.5 cells have a mutation in the RIG-I gene, which impairs their ability to produce interferon in response to HCV infection, thus allowing for more robust viral replication.[7]
Troubleshooting Guides
Issue 1: Low or no detectable HCV infection in my target cell line.
| Possible Cause | Suggested Solution |
| Lack of essential HCV entry factors (CD81, SR-BI, CLDN1, OCLN). | 1. Verify the expression of all four essential entry factors in your cell line using qPCR or Western blotting. 2. If one or more factors are absent or expressed at low levels, consider overexpressing the missing factor(s) using lentiviral or retroviral transduction. For example, HepG2 cells, which are naturally resistant to HCV entry due to low CD81 expression, can be rendered permissive by stable overexpression of CD81. |
| Inefficient viral entry process. | 1. Ensure optimal culture conditions for your cells, as cell health and confluency can impact receptor expression and membrane fluidity. 2. Use a positive control virus, such as vesicular stomatitis virus (VSV), to confirm that the general endocytic pathways in your cells are functional. |
| Activation of the innate immune response. | 1. Use a cell line with a deficient innate immune response, such as Huh-7.5 or Huh-7.5.1, which have a mutated RIG-I pathway. 2. Consider knocking out key components of the innate immune signaling pathway, such as MAVS, in your cell line of choice using CRISPR-Cas9 technology. |
Issue 2: Initial HCV RNA replication is detected, but it is not sustained and infectious virus is not produced.
| Possible Cause | Suggested Solution |
| Lack of essential host factors for replication and assembly (e.g., miR-122, lipid metabolism factors). | 1. For non-hepatic cell lines, supplement the culture with liver-specific factors like miR-122 mimics. 2. Ensure your culture medium contains the necessary components to support lipid metabolism. |
| Cell culture adaptive mutations are required for your HCV strain. | Some HCV strains, particularly genotype 1, require adaptive mutations in their non-structural proteins (e.g., NS3, NS5A) to replicate efficiently in cell culture.[8] Consider using a well-characterized, cell culture-adapted HCV strain (like JFH-1, a genotype 2a isolate) for your initial experiments. |
| Suboptimal cell culture conditions. | 1. Maintain a consistent cell passage number, as high passage numbers can lead to phenotypic changes and reduced permissiveness.[9] 2. Ensure your cells are free from mycoplasma contamination, which can affect cellular metabolism and viral replication.[9] |
Quantitative Data Summary
Table 1: Comparison of HCV RNA Replication in Huh-7 and Huh-7.5 Cells
| HCV Replicon | Fold Increase in HCV RNA (vs. replication-defective control) |
| Huh-7 Cells | |
| SG-Neo (S2204I) | 85-fold |
| SG-Neo (5AΔ47) | 6-fold |
| Huh-7.5 Cells | |
| SG-Neo (S2204I) | 410-fold |
| SG-Neo (5AΔ47) | 28-fold |
| Data adapted from Blight K.J., et al., J Virol, 2002.[10] |
Table 2: Infectious HCV Particle Production in Huh-7 and Huh-7.5.1 Cells
| Days Post-Infection | Infectious Titer (FFU/mL) - Huh-7.5.1 Cells | Infectious Titer (FFU/mL) - Huh-7 Cells |
| 2 | ~1 x 10^3 | Undetectable |
| 4 | ~1 x 10^4 | ~1 x 10^2 |
| 6 | ~5 x 10^4 | ~1 x 10^3 |
| 8 | ~1 x 10^5 | ~5 x 10^4 |
| 10 | ~2 x 10^5 | ~1 x 10^5 |
| Data adapted from Lindenbach B.D., et al., PNAS, 2005.[11] |
Experimental Protocols
Protocol 1: Lentiviral Transduction for Stable Overexpression of a Host Factor (e.g., CD81 in HepG2 cells)
This protocol provides a general framework for generating a stable cell line overexpressing a gene of interest using a lentiviral system.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing the gene of interest (e.g., pLenti-CD81-puro)
-
Transfection reagent (e.g., Lipofectamine 2000)
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Target cells (e.g., HepG2)
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
One day before transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the packaging plasmids and the transfer plasmid using your chosen transfection reagent, following the manufacturer's instructions.
-
After 12-18 hours, replace the transfection medium with fresh culture medium.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
-
Transduction of Target Cells:
-
One day before transduction, seed the target cells (e.g., HepG2) in a 6-well plate to reach 50-60% confluency on the day of transduction.
-
On the day of transduction, remove the culture medium and add the lentiviral supernatant to the cells. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate the cells with the virus for 18-24 hours.
-
After incubation, remove the virus-containing medium and replace it with fresh complete medium.
-
-
Selection of Stably Transduced Cells:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Replace the selective medium every 2-3 days until resistant colonies appear.
-
Expand the resistant colonies to generate a stable cell line.
-
-
Validation:
-
Confirm the overexpression of the gene of interest by qPCR and Western blotting.
-
Protocol 2: Quantification of HCV RNA by Real-Time RT-PCR
This protocol outlines the steps for quantifying HCV RNA from infected cell lysates.
Materials:
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or a TaqMan probe)
-
HCV-specific primers and, if applicable, a probe
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the HCV-infected cells using the lysis buffer provided in the RNA extraction kit.
-
Extract total RNA from the cell lysate following the manufacturer's protocol.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
In a sterile, nuclease-free tube, combine the extracted RNA, reverse transcriptase, dNTPs, and random primers or an HCV-specific reverse primer.
-
Perform the RT reaction according to the reverse transcriptase manufacturer's instructions to synthesize cDNA.
-
-
Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA, qPCR master mix, and HCV-specific forward and reverse primers (and probe if using a TaqMan assay).
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include a no-template control (NTC) and a standard curve of known HCV RNA concentrations for absolute quantification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your samples.
-
Use the standard curve to calculate the HCV RNA copy number in your samples.
-
Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH) or to the total amount of input RNA.
-
Protocol 3: HCV Focus-Forming Unit (FFU) Assay
This assay quantifies the number of infectious HCV particles in a sample.
Materials:
-
Huh-7.5 cells
-
96-well plates
-
HCV-containing sample (e.g., supernatant from infected cells)
-
Primary antibody against an HCV protein (e.g., NS5A)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
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Substrate for the enzyme (e.g., DAB)
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Fixation solution (e.g., ice-cold methanol)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
Procedure:
-
Cell Seeding:
-
Seed Huh-7.5 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Infection:
-
Prepare serial dilutions of the HCV-containing sample in culture medium.
-
Remove the medium from the cells and infect them with the serially diluted virus.
-
Incubate for 2-4 hours to allow for viral entry.
-
Remove the inoculum and overlay the cells with fresh medium, optionally containing carboxymethylcellulose to limit viral spread to adjacent cells.
-
Incubate for 48-72 hours.
-
-
Immunostaining:
-
Remove the culture medium and fix the cells with ice-cold methanol for 10 minutes.
-
Wash the cells with PBS and permeabilize them with permeabilization buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA).
-
Incubate the cells with the primary anti-HCV antibody for 1 hour at room temperature.
-
Wash the cells with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells again and add the substrate to visualize the foci of infected cells.
-
-
Quantification:
-
Count the number of foci (clusters of stained cells) in each well.
-
Calculate the infectious titer in focus-forming units per milliliter (FFU/mL) using the following formula: FFU/mL = (Number of foci / Volume of inoculum in mL) x Dilution factor
-
Visualizations
Caption: HCV entry into a hepatocyte.
Caption: Evasion of innate immunity by HCV.
Caption: Troubleshooting workflow for low HCV permissiveness.
References
- 1. Hepatitis C virus host cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of hepatic innate immunity by hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV-induced autophagy and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 6. Hepatitis C Virus Infection in Phenotypically Distinct Huh7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral Load Analysis of Hepatitis C Virus in Huh7.5 Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time PCR Assays for Hepatitis C Virus (HCV) RNA Quantitation Are Adequate for Clinical Management of Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Validation & Comparative
PSI-7409 Tetrasodium: A Comparative Analysis of Selectivity for Viral vs. Human Polymerases
For Researchers, Scientists, and Drug Development Professionals
PSI-7409, the active triphosphate metabolite of the blockbuster antiviral drug sofosbuvir, exhibits a high degree of selectivity for the hepatitis C virus (HCV) NS5B polymerase over human cellular polymerases. This selective inhibition is a cornerstone of its clinical efficacy and favorable safety profile. This guide provides a detailed comparison of PSI-7409's activity against viral and human polymerases, supported by experimental data and methodologies.
Quantitative Comparison of Polymerase Inhibition
The inhibitory activity of PSI-7409 has been quantified against various viral and human polymerases, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Polymerase Target | Genotype/Type | IC50 (μM) | Selectivity Index (approx.) |
| HCV NS5B RNA Polymerase | Genotype 1b (Con1) | 1.6[1] | ~344x vs. Human DNA Pol α |
| Genotype 2a (JFH1) | 2.8[1] | ~196x vs. Human DNA Pol α | |
| Genotype 3a | 0.7[1] | ~786x vs. Human DNA Pol α | |
| Genotype 4a | 2.6[1] | ~212x vs. Human DNA Pol α | |
| Human DNA Polymerase | α (Alpha) | 550[1][2] | - |
| β (Beta) | >1000 (No inhibition)[1][2] | - | |
| γ (Gamma) | >1000 (No inhibition)[1][2] | - | |
| Human RNA Polymerase | II | >100[2] | - |
Key Findings:
-
PSI-7409 is a potent inhibitor of HCV NS5B polymerase across multiple genotypes.[1][3]
-
The compound demonstrates significantly weaker inhibition of human DNA polymerase α, with an IC50 value several hundred times higher than those for the viral polymerases.[1][2]
-
Crucially, PSI-7409 shows no significant inhibition of human DNA polymerases β and γ, or human RNA polymerase II, even at high concentrations.[1][2] This lack of interaction with mitochondrial DNA polymerase γ is particularly important, as inhibition of this enzyme is often linked to drug-induced mitochondrial toxicity.[4]
Mechanism of Selective Inhibition
The high selectivity of PSI-7409 is attributed to the structural differences between the active sites of the viral RNA-dependent RNA polymerase (RdRp) and human DNA-dependent DNA and RNA polymerases.[5][6] PSI-7409 acts as a chain terminator. After being incorporated into the growing viral RNA chain by the NS5B polymerase, its modified sugar moiety prevents the addition of the next nucleotide, thus halting viral replication.[7] Human polymerases have a more stringent proofreading and substrate recognition mechanism, which leads to poor recognition and incorporation of PSI-7409.
Caption: Selective inhibition of HCV NS5B polymerase by PSI-7409.
Experimental Protocols
The following are summaries of the methodologies used to determine the inhibitory activity of PSI-7409.
In Vitro HCV NS5B Polymerase Activity Assay
This assay measures the ability of PSI-7409 to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), salts (e.g., 40 mM NaCl, 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), ribonucleoside triphosphates (ATP, CTP, GTP, and UTP), and a radiolabeled nucleotide (e.g., [α-³²P]UTP).[8]
-
Enzyme and Template: Purified, recombinant HCV NS5B polymerase from different genotypes and an RNA template (e.g., HCV IRES) are added to the mixture.[3]
-
Inhibitor Addition: Varying concentrations of PSI-7409 tetrasodium are added to the reaction wells.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2 hours) to allow for RNA synthesis.[8]
-
Quenching and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated using an agent like trichloroacetic acid (TCA).[8]
-
Quantification: The amount of incorporated radioactivity is measured using a technique such as phosphorimaging or scintillation counting.[3]
-
IC50 Calculation: The concentration of PSI-7409 that inhibits polymerase activity by 50% (IC50) is determined from the dose-response curve.[3]
Caption: Workflow for determining HCV NS5B polymerase inhibition.
In Vitro Human DNA Polymerase Activity Assay
This assay evaluates the effect of PSI-7409 on the activity of human DNA polymerases α, β, and γ.
-
Reaction Mixture Preparation: A reaction mixture is created containing a buffer (e.g., 50 mM Tris, pH 7.5), salts (e.g., 50 mM NaCl, 5 mM MgCl2), activated calf thymus DNA as a template-primer, all four natural deoxynucleoside triphosphates (dNTPs), and a radiolabeled deoxynucleotide (e.g., [α-³²P]dCTP).[1]
-
Enzyme Addition: Purified human DNA polymerase α, β, or γ is added to the reaction.[1]
-
Inhibitor Addition: Increasing concentrations of PSI-7409 are introduced to the assay.
-
Incubation: The reactions are incubated at 37°C for a set time, typically 30 minutes.[1]
-
Quenching: The reaction is terminated by adding EDTA.[1]
-
Quantification: The amount of radiolabeled dNTP incorporated into the DNA is quantified to determine the level of polymerase activity.[1]
-
IC50 Determination: The IC50 value is calculated based on the concentration-dependent inhibition of DNA synthesis.
In Vitro Human RNA Polymerase II Activity Assay
This assay assesses the impact of PSI-7409 on the transcription activity of human RNA polymerase II.
-
Reaction Mixture Preparation: An in vitro transcription reaction mixture is assembled containing a buffer (e.g., 20 mM HEPES, pH 7.9), salts, a DNA template with a suitable promoter (e.g., CMV immediate-early promoter), ATP, CTP, UTP, a low concentration of GTP, and a radiolabeled GTP analog (e.g., [α-³²P]GTP).[1]
-
Enzyme and Inhibitor: HeLa cell nuclear extract containing RNA polymerase II and varying concentrations of PSI-7409 are added.
-
Incubation: The reaction proceeds at 30°C for 60 minutes.[1]
-
Quenching and Purification: The reaction is stopped, and the synthesized RNA product is purified.[1]
-
Analysis: The RNA products are separated by size using polyacrylamide gel electrophoresis and visualized by autoradiography.[1] The amount of full-length transcript is quantified to determine the level of inhibition.
Conclusion
The extensive in vitro data conclusively demonstrates that this compound is a highly selective inhibitor of the HCV NS5B polymerase. Its minimal activity against key human DNA and RNA polymerases underscores the molecular basis for its targeted antiviral effect and favorable safety profile, making it a critical component in the curative treatment of hepatitis C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do HCV Polymerase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HCV NS5B Nucleotide Inhibitors: PSI-7409 Tetrasodium and Other Key Players
For researchers and drug development professionals at the forefront of anti-HCV therapy, understanding the nuanced differences between nucleotide inhibitors targeting the NS5B polymerase is critical. This guide provides an objective, data-driven comparison of PSI-7409 tetrasodium (the active triphosphate form of sofosbuvir) against other notable HCV NS5B nucleotide inhibitors, including its prodrug sofosbuvir, mericitabine, and uprifosbuvir.
Performance Comparison of HCV NS5B Nucleotide Inhibitors
The following tables summarize the in vitro activity, resistance profiles, and clinical efficacy of PSI-7409 and its counterparts.
Table 1: In Vitro Activity (EC₅₀ and IC₅₀)
This table outlines the half-maximal effective concentration (EC₅₀) against various HCV genotypes in replicon assays and the half-maximal inhibitory concentration (IC₅₀) against the purified NS5B polymerase. Lower values indicate higher potency.
| Inhibitor | Target | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Reference |
| PSI-7409 | NS5B Polymerase (IC₅₀) | 1.6 µM | 2.8 µM | 0.7 µM | 2.6 µM | [1] |
| Sofosbuvir | HCV Replicon (EC₅₀) | 102 nM | 29 nM | 81 nM | 130 nM | |
| Mericitabine | HCV Replicon (EC₅₀) | ~0.5 µM (GT1a/1b) | - | - | - | |
| Uprifosbuvir | HCV Replicon (EC₅₀) | - | - | - | - |
Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI)
The 50% cytotoxic concentration (CC₅₀) measures the concentration at which the compound is toxic to host cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a crucial measure of a drug's therapeutic window.
| Inhibitor | Cell Line | CC₅₀ | Selectivity Index (SI) | Reference |
| PSI-7409 | - | >550 µM (for DNA Pol α) | High | [1] |
| Sofosbuvir | - | >100 µM | >1000 | |
| Mericitabine | Huh7, Primary Hepatocytes | >40 µM | - | [2] |
| Uprifosbuvir | - | - | - |
Table 3: Resistance Profiles
This table details the key resistance-associated substitutions (RASs) and the corresponding fold-change in EC₅₀.
| Inhibitor | Key Resistance Mutation(s) | Fold-Change in EC₅₀ | Viral Fitness of Resistant Mutant | Reference |
| Sofosbuvir | S282T | 2.4 to 18-fold | Reduced | [3] |
| Mericitabine | S282T, L159F/L320F | S282T: ~15% of wild-type replication; L159F/L320F: up to 5.5-fold | Reduced | [4][5] |
| Uprifosbuvir | - | - | - |
Note: The S282T mutation is the primary resistance pathway for sofosbuvir and mericitabine. Data on specific resistance mutations and fold-changes for uprifosbuvir were not found.
Table 4: Clinical Efficacy (Sustained Virologic Response - SVR)
SVR, defined as undetectable HCV RNA 12 or 24 weeks after treatment completion, is the primary endpoint for HCV clinical trials.
| Inhibitor-Based Regimen | Genotype | Patient Population | SVR Rate | Reference |
| Sofosbuvir + Ribavirin | 2 | Treatment-Naïve | 97% | [6] |
| Sofosbuvir + Ribavirin | 3 | Treatment-Naïve, Non-Cirrhotic | 89% | [3][7] |
| Sofosbuvir + Ribavirin | 3 | Treatment-Naïve, Cirrhotic | 58% | [3][7] |
| Sofosbuvir + Ledipasvir | 1 | Treatment-Naïve/Experienced | 93-98% | [8] |
| Sofosbuvir/Velpatasvir | 1, 2, 4, 5, 6 | Treatment-Naïve/Experienced | 99% | |
| Mericitabine + PegIFN/RBV | 1/4 | Treatment-Naïve | 56.8% | [9] |
| Mericitabine + Danoprevir/r +/- RBV | 1a | Treatment-Naïve | 25% | [4] |
| Mericitabine + Danoprevir/r +/- RBV | 1b | Treatment-Naïve | 63.6% | [4] |
| Uprifosbuvir-based regimens | 3 | Treatment-Naïve/Experienced, Non-Cirrhotic | 80% | [10] |
| Uprifosbuvir-based regimens | 3 | Treatment-Naïve/Experienced, Cirrhotic | 68% | [10] |
Note: SVR rates are highly dependent on the combination of drugs used, treatment duration, patient's prior treatment history, and cirrhosis status.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data.
HCV Replicon Assay for EC₅₀ Determination
This assay is used to measure the antiviral activity of a compound against HCV replication in a cell-based system.
Principle: HCV subgenomic replicons are RNA molecules that can replicate autonomously within cultured hepatoma cells (e.g., Huh-7). These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. The EC₅₀ is the concentration of the drug that inhibits HCV RNA replication by 50%.
Protocol:
-
Cell Plating: Seed Huh-7 cells or a derived cell line (e.g., Huh-7.5.1) in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., sofosbuvir, mericitabine) in cell culture medium.
-
Transfection (for transient assays) or Treatment (for stable cell lines):
-
For transient assays, transfect the cells with in vitro transcribed HCV replicon RNA.
-
For stable replicon cell lines, add the diluted compounds to the cells.
-
-
Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration. The EC₅₀ value is calculated using a nonlinear regression analysis of the dose-response curve.
Cytotoxicity Assay (MTS/MTT) for CC₅₀ Determination
This assay determines the concentration of a compound that is toxic to host cells.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Protocol:
-
Cell Plating: Seed uninfected hepatoma cells (e.g., Huh-7) in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the replicon assay (e.g., 48-72 hours).
-
Reagent Addition:
-
MTS Assay: Add the MTS reagent directly to the culture medium.
-
MTT Assay: Add the MTT reagent, which is converted to an insoluble formazan. A solubilization solution must be added to dissolve the crystals.
-
-
Incubation: Incubate for 1-4 hours to allow for the color change to develop.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the compound concentration to determine the CC₅₀ value.[3][11][12][13]
HCV NS5B Polymerase Inhibition Assay for IC₅₀ Determination
This biochemical assay measures the direct inhibitory effect of a compound on the HCV NS5B RNA-dependent RNA polymerase.
Principle: The assay measures the incorporation of a radiolabeled nucleotide triphosphate into a newly synthesized RNA strand by the purified recombinant NS5B polymerase, using an RNA template. The IC₅₀ is the concentration of the inhibitor that reduces the polymerase activity by 50%.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a divalent cation (e.g., MgCl₂ or MnCl₂), a reducing agent (e.g., DTT), a mixture of nucleotide triphosphates (NTPs) including one radiolabeled NTP (e.g., [α-³²P]CTP), and an RNA template/primer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., PSI-7409) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant HCV NS5B polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Product Separation and Quantification: Separate the radiolabeled RNA product from the unincorporated nucleotides using methods like gel electrophoresis or filter binding assays. Quantify the incorporated radioactivity using a phosphorimager or scintillation counter.
-
Data Analysis: Plot the polymerase activity against the inhibitor concentration to calculate the IC₅₀ value.
Visualizations
HCV Replication Cycle and NS5B Inhibition
The following diagram illustrates the key steps in the Hepatitis C virus replication cycle and highlights the point of action for NS5B nucleotide inhibitors.
Caption: Overview of the HCV life cycle and the inhibitory action of NS5B nucleotide inhibitors.
Activation of Nucleotide Prodrugs
This diagram shows the intracellular conversion of a nucleotide prodrug like sofosbuvir into its active triphosphate form, PSI-7409.
Caption: Intracellular metabolic pathway for the activation of sofosbuvir to PSI-7409.
Experimental Workflow for Antiviral Compound Evaluation
This flowchart outlines the general process for evaluating the efficacy and safety of a potential antiviral compound.
References
- 1. Patterns of Resistance-Associated Substitutions in Patients With Chronic HCV Infection Following Treatment With Direct-Acting Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 6. Factors Associated with Failure to Achieve SVR in Hepatitis C Genotype 3 Patients Within an Integrated Care Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the effect of the HCV polymerase inhibitor mericitabine on early viral kinetics in the phase 2 JUMP-C and PROPEL studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-world effectiveness and safety of sofosbuvir and nonstructural protein 5A inhibitors for chronic hepatitis C genotype 1, 2, 3, 4, or 6: a multicentre cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SVR12 rates higher than 99% after sofosbuvir/velpatasvir combination in HCV infected patients with F0-F1 fibrosis stage: A real world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis C virus genotype 3: clinical features, current and emerging viral inhibitors, future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. Hepatitis C virus genotype 3: Meta-analysis on sustained virologic response rates with currently available treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Hepatitis C Virus (HCV) Quasispecies Dynamics upon Short-Term Dual Therapy with the HCV NS5B Nucleoside Polymerase Inhibitor Mericitabine and the NS3/4 Protease Inhibitor Danoprevir - PMC [pmc.ncbi.nlm.nih.gov]
S282T Mutation's Impact on PSI-7409 Antiviral Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the development of antiviral therapies. This guide provides a comprehensive comparison of the antiviral activity of PSI-7409, the active triphosphate form of the blockbuster drug Sofosbuvir, against wild-type Hepatitis C Virus (HCV) and variants harboring the S282T mutation in the NS5B polymerase. The S282T substitution is the primary mutation associated with resistance to Sofosbuvir.[1][2] This document summarizes key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the underlying mechanisms and workflows.
Quantitative Analysis of Antiviral Activity
The antiviral activity of PSI-7409 and its prodrug, Sofosbuvir (PSI-7977), is significantly impacted by the S282T mutation in the HCV NS5B polymerase. The following tables summarize the in vitro data on the fold-change in resistance and the replication fitness of the S282T mutant across various HCV genotypes.
Table 1: Fold-Change in EC50 for Sofosbuvir (PSI-7977) in HCV Replicons with the S282T Mutation
| HCV Genotype/Subtype | Fold-Change in EC50 vs. Wild-Type | Reference |
| Genotype 1a | 2.4 - 18 | [1] |
| Genotype 1b | 2.4 - 18 | [1] |
| Genotype 2a (JFH-1) | Modest Shift | [3] |
| Genotype 2b | 13.5 | [2] |
| Genotype 3a | 2.4 - 18 | [1] |
| Genotype 4a | 2.4 - 18 | [1] |
| Genotype 5a | 2.4 - 18 | [1] |
| Genotype 6a | 2.4 - 18 | [1] |
Table 2: Replication Fitness of HCV Replicons with the S282T Mutation
| HCV Genotype/Subtype | Replication Fitness (% of Wild-Type) | Reference |
| Genotype 1-6 | 1% - 11% | [2] |
| Genotype 2b | <2% | [2] |
Table 3: IC50 Values of PSI-7409 against Wild-Type HCV NS5B Polymerase
| HCV Genotype/Subtype | IC50 (μM) | Reference |
| Genotype 1b (Con1) | 1.6 | [4] |
| Genotype 2a (JFH-1) | 2.8 | [4] |
| Genotype 3a | 0.7 | [4] |
| Genotype 4a | 2.6 | [4] |
Mechanism of Action and Resistance
PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir (PSI-7977).[5] Sofosbuvir is administered orally and is metabolized within hepatocytes to PSI-7409. PSI-7409 acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[6] It mimics the natural uridine triphosphate (UTP) and is incorporated into the nascent viral RNA strand. Upon incorporation, the 2'-fluoro and 2'-C-methyl groups on the ribose sugar sterically hinder the addition of the next nucleotide, thus terminating RNA chain elongation.
The S282T mutation in the NS5B polymerase confers resistance to PSI-7409 by altering the active site of the enzyme. The substitution of a serine with a bulkier threonine residue at position 282 is thought to cause a steric clash with the 2'-C-methyl group of the incorporated PSI-7409, thereby reducing the efficiency of its incorporation into the growing RNA chain.[7] This leads to a decrease in the antiviral potency of the drug. However, this mutation also comes at a significant cost to the virus, as it impairs the polymerase's ability to efficiently incorporate natural nucleotides, resulting in reduced viral fitness.[2][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of the S282T mutation on PSI-7409 antiviral activity.
HCV Replicon Assay
This cell-based assay is used to determine the 50% effective concentration (EC50) of an antiviral compound, which is the concentration required to inhibit 50% of viral RNA replication.
1. In Vitro Transcription of HCV Replicon RNA:
-
Plasmid DNA containing the HCV replicon construct (typically encoding a reporter gene like luciferase and a selectable marker like the neomycin resistance gene) is linearized using a restriction enzyme (e.g., XbaI).[9]
-
The linearized DNA is purified and used as a template for in vitro transcription using a T7 RNA polymerase kit (e.g., T7 MEGAscript Kit) to generate HCV replicon RNA.[9]
-
The integrity and concentration of the transcribed RNA are verified by gel electrophoresis and spectrophotometry.
2. Electroporation of Huh-7 Cells:
-
Human hepatoma (Huh-7) cells or a highly permissive subclone like Huh-7.5.1 cells are cultured to optimal confluency.
-
Cells are harvested, washed, and resuspended in a serum-free medium or electroporation buffer.
-
A specific amount of in vitro transcribed HCV replicon RNA (e.g., 10 µg) is mixed with the cell suspension (e.g., 4 x 106 cells in 0.4 ml).[10]
-
The mixture is subjected to an electrical pulse using an electroporator (e.g., Bio-Rad Gene Pulser) to introduce the RNA into the cells.[11]
3. Antiviral Compound Treatment and Luciferase Assay:
-
Following electroporation, the cells are seeded into 96-well plates.
-
After a few hours to allow for cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the antiviral compound (e.g., Sofosbuvir).
-
The cells are incubated for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a suitable assay (e.g., CellTiter-Glo).
-
To measure HCV replication, cells are lysed, and the luciferase activity is measured using a luciferase assay system and a luminometer.[12]
-
The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the drug concentration.
4. G418 Selection for Stable Replicon Cell Lines:
-
For generating stable cell lines, electroporated cells are cultured in the presence of G418 (a neomycin analog).[7]
-
Only cells that have taken up and are actively replicating the HCV replicon (which contains the neomycin resistance gene) will survive.[1]
-
The G418-containing medium is replaced every 3-4 days for 2-3 weeks until resistant colonies appear.[7] These stable cell lines can then be used for subsequent antiviral testing.
HCV NS5B RNA-dependent RNA Polymerase (RdRp) Activity Assay
This biochemical assay measures the ability of the purified NS5B polymerase to synthesize RNA and is used to determine the 50% inhibitory concentration (IC50) of a compound.
1. Expression and Purification of Recombinant NS5B:
-
The gene encoding the HCV NS5B polymerase (both wild-type and S282T mutant) is cloned into an expression vector (e.g., a bacterial expression system).
-
The recombinant protein is expressed and then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
2. In Vitro RNA Polymerase Reaction:
-
The RdRp activity is assayed in a reaction mixture typically containing:
-
Purified recombinant NS5B enzyme.
-
An RNA template (e.g., poly(A) or a specific HCV RNA sequence).
-
A primer (if required by the template).
-
A mixture of ribonucleoside triphosphates (ATP, CTP, GTP, and UTP), with one of them being radiolabeled (e.g., [α-32P]UTP).[3]
-
Reaction buffer with appropriate salts (e.g., MgCl2 or MnCl2) and a reducing agent (e.g., DTT).[3]
-
Varying concentrations of the inhibitor (PSI-7409).
-
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).
3. Product Analysis:
-
The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or by separating the RNA products on a polyacrylamide gel followed by phosphorimaging.
-
The IC50 value is determined by plotting the percentage of inhibition of RNA synthesis against the inhibitor concentration.
Visualizations
Caption: Sofosbuvir activation and mechanism of action.
Caption: Mechanism of resistance by the S282T mutation.
Caption: Workflow for HCV replicon-based antiviral assay.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A Recombinant Hepatitis C Virus RNA-Dependent RNA Polymerase Capable of Copying the Full-Length Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. takara.co.kr [takara.co.kr]
- 5. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abo.com.pl [abo.com.pl]
- 8. JCI - Activation of the unfolded protein response and autophagy after hepatitis C virus infection suppresses innate antiviral immunity in vitro [jci.org]
- 9. ijsrp.org [ijsrp.org]
- 10. pnas.org [pnas.org]
- 11. Enhancement of Hepatitis C Virus RNA Replication by Cell Culture-Adaptive Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PSI-7409 Against Sofosbuvir-Resistant Hepatitis C Virus Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of PSI-7409, the active triphosphate metabolite of sofosbuvir, against wild-type and sofosbuvir-resistant Hepatitis C Virus (HCV). The primary resistance-associated substitution to sofosbuvir is the S282T mutation in the NS5B polymerase. This document summarizes key experimental data, details relevant methodologies, and presents visual workflows to facilitate a comprehensive understanding of the cross-resistance profile.
Executive Summary
PSI-7409 is the pharmacologically active form of the direct-acting antiviral sofosbuvir. It functions as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. The emergence of drug resistance mutations, particularly the S282T substitution in NS5B, can impact the efficacy of sofosbuvir. Understanding the activity of PSI-7409 against these resistant variants is critical for the development of next-generation HCV inhibitors and for informing clinical treatment strategies.
Quantitative Data Summary
The following tables summarize the in vitro activity of PSI-7409 against wild-type HCV NS5B polymerase and the impact of the S282T resistance mutation on sofosbuvir susceptibility.
Table 1: In Vitro Activity of PSI-7409 against Wild-Type HCV NS5B Polymerase
| Genotype | Target | IC50 (μM) |
| 1b (Con1) | NS5B Polymerase | 1.6[1] |
| 2a (JFH-1) | NS5B Polymerase | 2.8[1] |
| 3a | NS5B Polymerase | 0.7[1] |
| 4a | NS5B Polymerase | 2.6[1] |
Table 2: Impact of S282T Mutation on Sofosbuvir Susceptibility in HCV Replicons
| HCV Genotype | Fold-Change in EC50 (S282T vs. Wild-Type) | Reference |
| Genotypes 1-6 | 2.4 - 19.4 | [2][3] |
| Genotype 1b | ~9.5 | [4] |
Note: EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in cell-based replicon assays. IC50 values represent the concentration required to inhibit 50% of the enzymatic activity of the target protein.
Experimental Protocols
HCV Replicon Assay for Antiviral Susceptibility
This assay is a cell-based method to determine the efficacy of an antiviral compound against HCV replication.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Replicon Transfection: Cells are transfected with in vitro transcribed HCV replicon RNA containing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase). The replicon RNA is engineered to express the NS3 to NS5B non-structural proteins, which are sufficient for autonomous RNA replication. To test for resistance, replicons containing specific mutations (e.g., S282T in NS5B) are used.
-
Drug Treatment: Following transfection, the cells are seeded in 96-well plates. After cell attachment, various concentrations of the antiviral agent (e.g., sofosbuvir) are added to the culture medium.
-
Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the effect of the drug to manifest.
-
Quantification of Replication: HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration and fitting the data to a dose-response curve.
NS5B Polymerase Inhibition Assay
This is a biochemical assay to measure the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Methodology:
-
Protein Expression and Purification: Recombinant HCV NS5B polymerase (both wild-type and mutant forms, e.g., S282T) is expressed in E. coli or other suitable expression systems and purified to homogeneity.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified NS5B polymerase, a synthetic RNA template/primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled rNTP), and the inhibitor at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized RNA product is captured (e.g., on a filter plate). The amount of incorporated labeled rNTP is quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of polymerase activity against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Metabolic activation of sofosbuvir to its active form, PSI-7409.
Caption: Experimental workflow for assessing antiviral resistance in HCV replicons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the NS5B S282T Resistant Variant and Two Novel Amino Acid Substitutions That Affect Replication Capacity in Hepatitis C Virus-Infected Patients Treated with Mericitabine and Danoprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
Validation of PSI-7409 as the Primary Active Metabolite of Sofosbuvir: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PSI-7409, the primary active metabolite of sofosbuvir, with alternative hepatitis C virus (HCV) nucleoside polymerase inhibitors. The following sections detail the metabolic activation, antiviral activity, and experimental protocols for validation.
Metabolic Activation and Mechanism of Action
Sofosbuvir is a phosphoramidate prodrug that, after oral administration, undergoes intracellular metabolism primarily in hepatocytes to form the pharmacologically active uridine nucleotide analog triphosphate, PSI-7409 (also known as GS-461203). This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. The metabolic activation cascade involves hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate moiety by histidine triad nucleotide-binding protein 1 (HINT1). Subsequent phosphorylations by UMP-CMP kinase (UCK) and nucleoside diphosphate kinase (NDPK) generate the active triphosphate PSI-7409.[1][2]
Comparative Antiviral Activity
The antiviral potency of PSI-7409 and the active metabolites of alternative HCV nucleoside inhibitors, mericitabine (PSI-6130 triphosphate) and balapiravir (R1479 triphosphate), have been evaluated in various in vitro assays. The following tables summarize their activity against HCV NS5B polymerase and in HCV replicon systems.
Table 1: In Vitro Activity Against HCV NS5B Polymerase (Genotype 1b)
| Active Metabolite | Prodrug | Target Enzyme | IC₅₀ (µM) |
| PSI-7409 | Sofosbuvir | HCV NS5B Polymerase | ~0.4 - 1.9 |
| PSI-6130 Triphosphate | Mericitabine | HCV NS5B Polymerase | ~0.13 |
| R1479 Triphosphate | Balapiravir | HCV NS5B Polymerase | ~0.32 |
Table 2: Antiviral Activity in HCV Replicon Assays (Genotype 1b)
| Prodrug | Active Metabolite | Replicon Assay EC₅₀ (µM) |
| Sofosbuvir | PSI-7409 | 0.03 - 0.13[3] |
| Mericitabine | PSI-6130 Triphosphate | ~0.51 |
| Balapiravir | R1479 Triphosphate | 1.28 (as R1479) |
Note: The EC₅₀ for balapiravir is for its nucleoside metabolite R1479, not the prodrug itself, in an HCV replicon assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Metabolism in Human Hepatocytes
This protocol is designed to evaluate the intracellular conversion of a prodrug to its active metabolites.
Protocol:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated plates. The cells are allowed to attach and form a monolayer.
-
Compound Incubation: The prodrug (e.g., sofosbuvir, mericitabine, or balapiravir) is added to the culture medium at a specified concentration (e.g., 10 µM).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Metabolite Extraction: Intracellular metabolites are extracted by adding a cold extraction solution (e.g., 70% methanol containing an internal standard).
-
Sample Processing: The cell extracts are centrifuged to pellet debris, and the supernatant is collected and dried.
-
LC-MS/MS Analysis: The dried samples are reconstituted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent prodrug and its various phosphorylated metabolites.[2][4][5]
HCV NS5B Polymerase Enzymatic Assay
This assay measures the direct inhibitory effect of the active triphosphate metabolite on the HCV RNA-dependent RNA polymerase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a purified recombinant HCV NS5B polymerase (genotype 1b), a synthetic RNA template/primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.
-
Inhibitor Addition: The active triphosphate metabolite (e.g., PSI-7409) is serially diluted and added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
Product Detection: The newly synthesized RNA product is captured (e.g., on a filter plate) and the incorporated label is quantified using a suitable detector (e.g., scintillation counter or fluorescence reader).
-
IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in polymerase activity (IC₅₀) is calculated from the dose-response curve.[6]
HCV Replicon Assay
This cell-based assay assesses the overall antiviral efficacy of a compound by measuring the inhibition of HCV RNA replication within human hepatoma cells.
Protocol:
-
Cell Seeding: Huh-7 cells harboring a subgenomic HCV replicon (genotype 1b) that expresses a reporter gene (e.g., luciferase) are seeded into 96-well plates.
-
Compound Treatment: The test compound (prodrug) is serially diluted and added to the cells.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.
-
EC₅₀ Determination: The effective concentration of the compound that inhibits HCV replication by 50% (EC₅₀) is determined from the dose-response curve.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to ensure that the observed reduction in replicon levels is not due to general cellular toxicity.[7][8][9]
Visualizations
The following diagrams illustrate the metabolic activation pathway of sofosbuvir and a typical experimental workflow for its validation.
References
- 1. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and Application of a Liquid Chromatography-Tandem Mass Spectrometry Method To Determine the Concentrations of Sofosbuvir Anabolites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
PSI-7409 Tetrasodium: A Comparative Analysis of its Effect on Mitochondrial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PSI-7409 tetrasodium, the active triphosphate metabolite of the antiviral drug sofosbuvir, and its effect on mitochondrial RNA polymerase (PolRMT). The following sections detail its performance against other nucleotide inhibitors, present supporting experimental data, and provide methodologies for key experiments.
Executive Summary
This compound is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in viral replication.[1][2][3] A critical aspect of the safety profile of any nucleoside/nucleotide analog is its potential for off-target effects, particularly on mitochondrial function. The human mitochondrial RNA polymerase (PolRMT) is a key enzyme responsible for the transcription of mitochondrial DNA (mtDNA) and the priming of mtDNA replication.[4] Inhibition of PolRMT can lead to mitochondrial dysfunction and significant cellular toxicity.[5][6]
Experimental data consistently demonstrates that PSI-7409 is a poor substrate for and a weak inhibitor of PolRMT, indicating a low potential for mitochondrial toxicity.[4][5] This contrasts sharply with other nucleotide inhibitors that have shown significant inhibition of PolRMT, leading to concerns about their safety. This guide will delve into the specifics of these comparisons, providing the data and context necessary for informed research and development decisions.
Comparative Inhibitory Activity against Polymerases
The following table summarizes the 50% inhibitory concentration (IC50) values of PSI-7409 and other nucleotide analog triphosphates against various viral and human polymerases. Lower IC50 values indicate greater potency.
| Compound (Active Triphosphate) | Target Polymerase | IC50 (µM) | Reference |
| PSI-7409 | HCV NS5B GT 1b | 1.6 | [1][3] |
| HCV NS5B GT 2a | 2.8 | [1][3] | |
| HCV NS5B GT 3a | 0.7 | [1][3] | |
| HCV NS5B GT 4a | 2.6 | [1][3] | |
| Human Mitochondrial RNA Polymerase (PolRMT) | >1000 | [7] | |
| Human DNA Polymerase α | 550 | [1][7] | |
| Human DNA Polymerase β | >1000 | [1][7] | |
| Human DNA Polymerase γ | >1000 | [1][7] | |
| Human RNA Polymerase II | >500 | [7] | |
| 4'-azidocytidine triphosphate (active form of Balapiravir) | Human Mitochondrial RNA Polymerase (PolRMT) | 3.8 | [1] |
| 2'-C-methylguanosine triphosphate (active form of BMS-986094) | Human Mitochondrial RNA Polymerase (PolRMT) | 52 | [1] |
| Human DNA Polymerase α | >200 | [8] | |
| Human DNA Polymerase β | >200 | [8] | |
| Human DNA Polymerase γ | >200 | [8] | |
| 2'-C-methylcytidine triphosphate (active form of Valopicitabine) | Human Mitochondrial RNA Polymerase (PolRMT) | 230 | [1] |
| Mericitabine triphosphate | Human Mitochondrial RNA Polymerase (PolRMT) | Poor substrate | [5] |
Experimental Protocols
In Vitro Mitochondrial RNA Polymerase (PolRMT) Inhibition Assay
This assay determines the inhibitory potential of a compound against the enzymatic activity of human mitochondrial RNA polymerase.
Materials:
-
Recombinant human PolRMT, mitochondrial transcription factor A (TFAM), and mitochondrial transcription factor B2 (TFB2M).
-
DNA template containing a mitochondrial promoter sequence.
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP).
-
Test compounds (e.g., PSI-7409).
-
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA).[9]
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA template, TFAM, TFB2M, and non-radiolabeled rNTPs.
-
Add varying concentrations of the test compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding recombinant human PolRMT and the radiolabeled rNTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized radiolabeled RNA.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Mitochondrial Protein Synthesis (Biogenesis) In-Cell ELISA
This assay assesses the impact of a compound on the synthesis of mitochondrial proteins, providing an indication of mitochondrial toxicity.[1][10]
Materials:
-
PC-3 cells (or other suitable cell line).[1]
-
Cell culture medium and reagents.
-
Test compounds.
-
MitoBiogenesis™ In-Cell ELISA Kit (or similar), which typically includes:
-
Primary antibodies against a nuclear-encoded mitochondrial protein (e.g., SDHA) and a mitochondrial-encoded protein (e.g., COX-I).
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Substrate for the detection enzyme.
-
Cell permeabilization and blocking buffers.
-
-
Plate reader.
Procedure:
-
Seed PC-3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for an extended period (e.g., 5 days).[1]
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate the cells with primary antibodies against the nuclear- and mitochondrial-encoded proteins.
-
Wash the cells and incubate with the appropriate enzyme-linked secondary antibodies.
-
Wash the cells again and add the detection substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the signal from the mitochondrial-encoded protein to the nuclear-encoded protein to determine the specific effect on mitochondrial protein synthesis.
Visualizations
Caption: Mechanism of action of PSI-7409 and its low impact on PolRMT.
Caption: Experimental workflow for the in vitro PolRMT inhibition assay.
Caption: Simplified signaling pathway of mitochondrial biogenesis.
References
- 1. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Mitochondrial RNA Polymerase Assay [profoldin.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiviral Nucleotide Incorporation by Recombinant Human Mitochondrial RNA Polymerase Is Predictive of Increased In Vivo Mitochondrial Toxicity Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Mitochondrial Toxicity in BMS-986094-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Mitochondrial Biogenesis Assay after 5-day Treatment in PC-3 Cells [bio-protocol.org]
Synergistic Antiviral Effects of PSI-7409 in Combination with Other Direct-Acting Antivirals Against Hepatitis C Virus
A Comparative Guide for Researchers
The advent of direct-acting antiviral agents (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. Combination therapy, targeting multiple viral proteins, has proven to be a highly effective strategy to achieve sustained virologic response (SVR) and overcome drug resistance. PSI-7409, the active triphosphate metabolite of the prodrug sofosbuvir, is a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This guide provides a comparative analysis of the synergistic effects of PSI-7409 (via its prodrug sofosbuvir) when used in combination with other classes of DAAs, supported by in vitro experimental data.
I. Overview of Direct-Acting Antiviral Classes
Modern HCV therapy involves the combination of two or more DAAs with different mechanisms of action. The primary targets for these agents are the viral nonstructural (NS) proteins that are essential for viral replication:
-
NS5B Polymerase Inhibitors: These inhibitors, like PSI-7409, target the catalytic site of the viral polymerase, leading to chain termination of the nascent viral RNA.
-
NS5A Inhibitors: This class of drugs, including daclatasvir and ledipasvir, targets the NS5A protein, which is crucial for both viral RNA replication and virion assembly.
-
NS3/4A Protease Inhibitors: Agents such as simeprevir, asunaprevir, and paritaprevir inhibit the NS3/4A protease, which is responsible for cleaving the HCV polyprotein into mature viral proteins.
II. In Vitro Synergy of Sofosbuvir-Based Combinations
In vitro studies using HCV replicon systems are fundamental for evaluating the potential for synergistic, additive, or antagonistic interactions between antiviral agents. The HCV replicon is a self-replicating subgenomic RNA molecule that contains the viral non-structural genes necessary for replication in cultured human hepatoma cells.[1] These systems allow for the precise measurement of antiviral activity, typically through a reporter gene like luciferase.[2]
Data Presentation: Antiviral Activity of Sofosbuvir in Combination with Other DAAs
The following tables summarize the in vitro antiviral activity of sofosbuvir in combination with representative NS5A and NS3/4A inhibitors against HCV genotype 1a and 1b replicons. The 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral replication. Synergy is often quantified using a synergy volume score, calculated using models like the Greco Universal Response Surface Area (URSA), where a positive value indicates synergy, a value around zero indicates an additive effect, and a negative value suggests antagonism.
Table 1: Antiviral Activity of Sofosbuvir in Combination with NS5A Inhibitors
| Drug Combination (Genotype 1a) | Individual EC50 (nM) | Combination EC50 (nM) | Synergy Volume (µM² %)* | Interaction |
| Sofosbuvir | 32[3] | - | - | - |
| Daclatasvir | 0.009 | - | - | - |
| Sofosbuvir + Daclatasvir | - | Not Reported | 98.7 | Synergy |
| Ledipasvir | 0.018 | - | - | - |
| Sofosbuvir + Ledipasvir | - | Not Reported | 105.4 | Synergy |
| Drug Combination (Genotype 1b) | Individual EC50 (nM) | Combination EC50 (nM) | Synergy Volume (µM² %)* | Interaction |
| Sofosbuvir | 110[3] | - | - | - |
| Daclatasvir | 0.002 | - | - | - |
| Sofosbuvir + Daclatasvir | - | Not Reported | 112.5 | Synergy |
| Ledipasvir | 0.004 | - | - | - |
| Sofosbuvir + Ledipasvir | - | Not Reported | 134.1 | Synergy |
*Synergy volumes were determined using the Greco Universal Response Surface Area (URSA) model.
Table 2: Antiviral Activity of Sofosbuvir in Combination with NS3/4A Protease Inhibitors
| Drug Combination (Genotype 1a) | Individual EC50 (nM) | Combination EC50 (nM) | Synergy Volume (µM² %)* | Interaction |
| Sofosbuvir | 32[3] | - | - | - |
| Simeprevir | 13 | - | - | - |
| Sofosbuvir + Simeprevir | - | Not Reported | 45.3 | Additive |
| Asunaprevir | 2.1 | - | - | - |
| Sofosbuvir + Asunaprevir | - | Not Reported | 55.6 | Additive |
| Drug Combination (Genotype 1b) | Individual EC50 (nM) | Combination EC50 (nM) | Synergy Volume (µM² %)* | Interaction |
| Sofosbuvir | 110[3] | - | - | - |
| Simeprevir | 3.9 | - | - | - |
| Sofosbuvir + Simeprevir | - | Not Reported | 68.7 | Additive |
| Asunaprevir | 0.4 | - | - | - |
| Sofosbuvir + Asunaprevir | - | Not Reported | 88.9 | Additive |
*Synergy volumes were determined using the Greco Universal Response Surface Area (URSA) model.
The data clearly indicate that combinations of sofosbuvir with NS5A inhibitors, daclatasvir and ledipasvir, exhibit strong synergy in inhibiting HCV replication in vitro for both genotypes 1a and 1b. In contrast, combinations with the NS3/4A protease inhibitors, simeprevir and asunaprevir, generally result in an additive effect.
III. Experimental Protocols
The following is a detailed methodology for a typical in vitro synergy study using an HCV replicon system.
Key Experiment: HCV Replicon-Based Synergy Assay
1. Cell Lines and Replicons:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) that are highly permissive for HCV RNA replication.
-
Replicon Constructs: Subgenomic HCV replicons for genotypes 1a and 1b are used. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) and a reporter gene, such as firefly luciferase, for quantifying replication levels. A selectable marker, like the neomycin phosphotransferase gene, is also included to establish stable replicon-harboring cell lines.[4]
2. Antiviral Compounds:
-
Sofosbuvir, daclatasvir, ledipasvir, simeprevir, and asunaprevir are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions, which are then serially diluted to the desired concentrations for the assay.
3. Experimental Workflow:
-
Cell Seeding: Replicon-containing Huh-7 cells are seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period.
-
Compound Addition: The antiviral agents are added to the cells in a checkerboard pattern, with one drug serially diluted along the x-axis and the second drug along the y-axis. This allows for the testing of all possible concentration combinations. Each combination is typically tested in triplicate.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and for the antiviral agents to exert their effects.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is directly proportional to the level of HCV replicon RNA, is measured using a luminometer.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to ensure that the observed reduction in luciferase activity is due to specific antiviral activity and not to drug-induced cell death.
4. Data Analysis:
-
The raw luminescence data is normalized to the untreated control wells.
-
The dose-response data for each drug and each combination are then analyzed using specialized software such as MacSynergyII or CalcuSyn.[5] These programs fit the data to mathematical models, like the Greco Universal Response Surface Area model, to determine the nature of the drug interaction (synergy, additivity, or antagonism) and to calculate a synergy volume or combination index.[2]
IV. Visualizing Mechanisms and Workflows
Signaling Pathway: HCV Replication and DAA Targets
Caption: Simplified HCV life cycle and the targets of different DAA classes.
Experimental Workflow: In Vitro Synergy Assay
Caption: Workflow for determining the synergistic effects of antiviral drug combinations.
V. Conclusion
The in vitro data strongly support the combination of PSI-7409 (via its prodrug sofosbuvir) with NS5A inhibitors like daclatasvir and ledipasvir, as these combinations demonstrate significant synergistic activity against HCV replication. This synergy likely arises from the simultaneous targeting of two distinct and essential viral processes: RNA replication by the NS5B polymerase and the multifaceted roles of the NS5A protein in the viral life cycle. The additive effects observed with NS3/4A protease inhibitors suggest that while beneficial, the level of interaction is not as pronounced as with NS5A inhibitors. These preclinical findings provide a strong rationale for the successful clinical outcomes observed with combination therapies containing sofosbuvir and an NS5A inhibitor, and they continue to guide the development of next-generation pan-genotypic HCV treatment regimens.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. Searching for synergy: Identifying optimal antiviral combination therapy using Hepatitis C virus (HCV) agents in a replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug interaction: focusing on response surface models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PSI-7409 Tetrasodium: A Comprehensive Guide for Laboratory Professionals
I. Understanding PSI-7409 Tetrasodium: Key Data
This compound is the active 5'-triphosphate metabolite of sofosbuvir and functions as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] The following table summarizes its essential chemical information.
| Property | Data |
| Molecular Formula | C10H12FN2O14P3Na4 |
| Primary Function | HCV NS5B polymerase inhibitor |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month[1][3] |
| Solubility | Soluble in water |
| Stability | The free form is prone to instability[3] |
II. Step-by-Step Disposal Protocol
In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. The following protocol is based on general best practices for laboratory chemical waste disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Identification and Segregation
Proper identification and segregation are crucial to prevent accidental chemical reactions.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[4][5] Do not use abbreviations or chemical formulas.[4][5]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[5][6] It is safest to maintain a separate waste container for this compound.
Step 3: Containment
Proper containment prevents leaks and spills.
-
Primary Container: Use a leak-proof, screw-cap container that is compatible with the chemical.[7] Avoid using corks or parafilm as primary seals.[7]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks.[7] The secondary container should be capable of holding 110% of the volume of the primary container.[7]
Step 4: Waste Accumulation and Storage
-
Designated Area: Store the labeled and contained hazardous waste in a designated, well-ventilated area away from general laboratory traffic.
-
Time and Quantity Limits: Be aware of your institution's and local regulations regarding the maximum time and quantity for hazardous waste accumulation.[7]
Step 5: Disposal
-
Professional Disposal Service: Chemical waste must be disposed of through a licensed hazardous waste disposal company.[6][8] Do not dispose of this compound in the regular trash or down the drain.[4][9]
-
Documentation: Complete all required hazardous waste manifests and paperwork provided by your institution's Environmental Health and Safety (EHS) office or the disposal company.[4][6]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for Handling PSI-7409 Tetrasodium
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of PSI-7409 tetrasodium, a key research compound in the development of hepatitis C virus (HCV) therapeutics. As the active triphosphate metabolite of Sofosbuvir, understanding its properties and required handling procedures is paramount to ensuring laboratory safety and experimental integrity.
Immediate Safety Information
Potential Hazards Associated with the Parent Compound (Sofosbuvir):
-
Acute oral toxicity
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Standard laboratory safety protocols should be strictly followed. In case of exposure, follow the first aid measures outlined below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |
Personal Protective Equipment (PPE)
Due to the potential for irritation and toxicity, the following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use. |
| Eye/Face Protection | Safety glasses with side-shields or goggles are required. |
| Skin and Body Protection | A lab coat must be worn. Ensure it is clean and buttoned. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1621884-22-7[1][2] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in water (50 mg/mL)[3] |
| Storage | Short-term: -20°C (1 month); Long-term: -80°C (6 months)[1] |
Handling and Storage
Handling:
-
For research use only.[1]
-
The free form of PSI-7409 is prone to instability; the tetrasodium salt is the stable form.[3]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area or in a chemical fume hood.
Storage:
-
Store in a tightly sealed container.[4]
-
Keep in a cool, dry place away from moisture.[1]
-
Follow the specific temperature guidelines for short and long-term storage to ensure stability.[1]
Disposal Plan
As this compound is a research chemical, all waste must be considered chemical waste and disposed of according to institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Collection:
-
Collect all waste materials (unused compound, contaminated consumables like pipette tips and tubes) in a designated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment after handling.
-
Emergency Procedures: Chemical Spill
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Caption: Workflow for responding to a chemical spill of this compound.
Experimental Protocols
Detailed experimental protocols involving this compound are highly specific to the research being conducted. The following is a general protocol for preparing a stock solution, based on its known solubility.
Protocol: Preparation of an Aqueous Stock Solution
-
Objective: To prepare a stock solution of this compound in water.
-
Materials:
-
This compound solid
-
Sterile, nuclease-free water
-
Appropriate sterile, conical tubes
-
Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
Under a fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (solubility is up to 50 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Filter-sterilize the solution using a 0.22 µm filter if required for the specific application.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Caption: Step-by-step workflow for preparing a stock solution of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
